Dmp 777
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(1R)-1-(1,3-benzodioxol-5-yl)butyl]-3,3-diethyl-2-[4-(4-methylpiperazine-1-carbonyl)phenoxy]-4-oxoazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O6/c1-5-8-24(22-11-14-25-26(19-22)40-20-39-25)32-30(38)35-28(37)31(6-2,7-3)29(35)41-23-12-9-21(10-13-23)27(36)34-17-15-33(4)16-18-34/h9-14,19,24,29H,5-8,15-18,20H2,1-4H3,(H,32,38)/t24-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDCIRYNTCVTMF-GIGWZHCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)NC(=O)N3C(C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C1=CC2=C(C=C1)OCO2)NC(=O)N3[C@H](C(C3=O)(CC)CC)OC4=CC=C(C=C4)C(=O)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166251 | |
| Record name | DMP 777 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157341-41-8 | |
| Record name | DMP 777 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157341418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DMP 777 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DMP-777 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q0469283P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dual Mechanism of Action of DMP 777: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMP 777, also known as L-694,458, is a complex small molecule that has been characterized with two distinct and well-documented mechanisms of action. Initially developed as a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE), it has also been extensively studied as a parietal cell-specific protonophore. This dual activity makes this compound a unique tool for studying both inflammatory processes mediated by HLE and the physiological and pathological consequences of parietal cell loss in the gastric mucosa. This guide provides a comprehensive overview of both mechanisms, including quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows.
Mechanism 1: Inhibition of Human Leukocyte Elastase (HLE)
This compound was originally designed as a potent inhibitor of human leukocyte elastase, a serine protease implicated in the pathology of various inflammatory diseases, including emphysema and cystic fibrosis.[1]
Quantitative Data: HLE Inhibition
| Parameter | Value | Source |
| IC50 (HLE) | Not explicitly reported in primary literature | - |
| K_i_ (HLE) | Not explicitly reported in primary literature | - |
Experimental Protocol: In Vitro HLE Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of compounds like this compound against HLE, based on common methodologies in the field.
Objective: To determine the in vitro potency of this compound in inhibiting human leukocyte elastase activity.
Materials:
-
Human Leukocyte Elastase (HLE), purified
-
Fluorogenic or chromogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
This compound
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% Brij-35)
-
96-well microplates (black plates for fluorescent assays)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add a fixed amount of HLE to each well.
-
Add the different concentrations of this compound to the wells containing HLE and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the HLE substrate to each well.
-
Immediately measure the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
Signaling Pathway: HLE Inhibition
The signaling pathway for HLE inhibition by this compound is a direct interaction.
Mechanism 2: Parietal Cell-Specific Protonophore
In addition to its HLE inhibitory activity, this compound functions as a protonophore with specificity for the acid-secreting parietal cells of the stomach.[2] This action leads to a series of physiological and pathological changes in the gastric mucosa.
Mechanism of Action
This compound dissipates the proton gradient across the tubulovesicular membranes of actively secreting parietal cells.[3] This is achieved without directly inhibiting the H+/K+-ATPase proton pump.[4] The collapse of the proton gradient is thought to allow for the backwash of luminal acid into the parietal cells, leading to acute cellular necrosis.[4] This cytotoxic effect is dependent on active acid secretion, as co-administration of the proton pump inhibitor omeprazole ameliorates the parietal cell loss.[3]
Quantitative Data: Protonophore Activity
Direct quantitative analysis of this compound's protonophore activity has been demonstrated using a fluorescence-based assay with the pH-sensitive dye acridine orange.
| Experimental System | Observation | Concentration | Source |
| Isolated Rabbit Parietal Cell Tubulovesicles | Rapid decrease in acridine orange fluorescence, indicating disruption of the proton gradient. | 1 to 10 µM | [5] |
Experimental Protocols
Objective: To assess the ability of this compound to dissipate a proton gradient in isolated parietal cell tubulovesicles.
Materials:
-
Isolated rabbit parietal cell tubulovesicles
-
Acridine Orange (fluorescent pH indicator)
-
ATP (to energize the H+/K+-ATPase)
-
Potassium chloride and other buffer components
-
This compound
-
Fluorometer
Procedure:
-
Isolate tubulovesicles from rabbit gastric mucosa using established protocols.
-
Resuspend the tubulovesicles in a suitable buffer containing potassium chloride.
-
Add acridine orange to the suspension.
-
Establish a proton gradient by adding ATP to activate the H+/K+-ATPase, which will pump H+ into the vesicles, causing quenching of the acridine orange fluorescence.
-
Once a stable proton gradient is established (indicated by a stable low fluorescence signal), add this compound at various concentrations.
-
Monitor the fluorescence of acridine orange over time. A rapid increase in fluorescence indicates the dissipation of the proton gradient.
-
Quantify the rate and extent of fluorescence change to determine the concentration-dependent protonophore activity of this compound.
Objective: To induce parietal cell loss and study the subsequent gastric mucosal changes in an animal model.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle for oral gavage (e.g., methylcellulose)
-
Histology equipment and reagents
Procedure:
-
Administer this compound to the animals via oral gavage at a dose of 200 mg/kg daily.[2]
-
Continue dosing for a specified period (e.g., 3-14 days) to induce acute parietal cell loss and subsequent metaplasia.
-
At the end of the treatment period, euthanize the animals and collect the stomachs.
-
Fix the gastric tissue in formalin and process for histological analysis (e.g., H&E staining, immunohistochemistry for parietal cell markers like H+/K+-ATPase).
-
Examine the gastric mucosa for parietal cell loss, foveolar hyperplasia, and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM).
Signaling Pathways and Cellular Consequences
The protonophore action of this compound initiates a cascade of events leading to parietal cell necrosis and subsequent tissue remodeling.
Conclusion
This compound exhibits a fascinating dual mechanism of action, serving as both a specific inhibitor of human leukocyte elastase and a potent protonophore in gastric parietal cells. While its development as an HLE inhibitor for inflammatory diseases has been explored, its profound and selective effect on parietal cells has made it an invaluable tool for studying gastric physiology, injury, and the development of metaplasia. This guide provides a detailed technical overview of these mechanisms, offering researchers and drug development professionals a comprehensive resource for understanding and utilizing this multifaceted compound. Further research is warranted to fully elucidate the downstream signaling pathways of protonophore-induced necrosis and to potentially leverage these distinct mechanisms for therapeutic benefit.
References
- 1. [Human leukocyte elastase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly potent irreversible inhibitors of neutrophil elastase generated by selection from a randomized DNA-valine phosphonate library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Tamoxifen Acts as a Parietal Cell Protonophore - PMC [pmc.ncbi.nlm.nih.gov]
DMP-777 as a Parietal Cell Protonophore: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DMP-777 is a potent and selective agent that induces acute loss of parietal cells in the gastric mucosa. Its mechanism of action is centered on its function as a parietal cell-specific protonophore. By dissipating the proton gradient across the tubulovesicular membrane of these specialized cells, DMP-777 triggers a cascade of events culminating in cell necrosis and significant histological changes in the stomach lining. This guide provides an in-depth technical overview of the core principles of DMP-777's action, encompassing its molecular mechanism, in vivo effects, and detailed experimental protocols for its study.
Mechanism of Action: A Parietal Cell-Specific Protonophore
DMP-777's primary mechanism of action is the disruption of the substantial proton gradient maintained by the H+/K+-ATPase in actively secreting parietal cells. Unlike proton pump inhibitors, DMP-777 does not directly inhibit the H+/K+-ATPase enzyme itself[1][2]. Instead, it acts as a protonophore, a lipid-soluble molecule that shuttles protons across the membrane, effectively dissipating the electrochemical gradient.
This action is specific to parietal cells due to their unique physiology. During active secretion, parietal cells concentrate protons within their tubulovesicles to an extraordinary degree. DMP-777, being cell-permeant, is thought to enter the parietal cell and become protonated in the acidic environment of the tubulovesicles. The protonated form can then traverse the membrane and release the proton into the cytoplasm, effectively creating a "proton leak"[1]. This uncontrolled influx of protons, or "backwash of luminal acid," into the cell is believed to be the primary trigger for necrotic cell death[1][3].
The cytotoxicity of DMP-777 is critically dependent on active acid secretion. Pre-treatment with proton pump inhibitors, such as omeprazole, which block the H+/K+-ATPase and thus prevent the establishment of a significant proton gradient, has been shown to ameliorate the parietal cell loss induced by DMP-777[1][3].
dot
Caption: Proposed mechanism of DMP-777-induced parietal cell necrosis.
In Vivo Effects on Gastric Mucosa
Oral administration of DMP-777 to animal models, primarily rats, leads to a rapid and profound alteration of the gastric fundic mucosa.
Parietal Cell Loss and Oxyntic Atrophy
Within 24 to 72 hours of high-dose DMP-777 administration (e.g., 200 mg/kg in rats), significant parietal cell necrosis is observed[4]. This leads to a marked reduction in the number of parietal cells, a condition known as oxyntic atrophy. The loss of these acid-secreting cells results in severe hypochlorhydria (low stomach acid)[3].
Foveolar Hyperplasia and Spasmolytic Polypeptide-Expressing Metaplasia (SPEM)
The acute loss of parietal cells triggers a compensatory response in the gastric epithelium. This includes foveolar hyperplasia, an increase in the number of surface mucous cells[3]. More significantly, a metaplastic lineage known as spasmolytic polypeptide-expressing metaplasia (SPEM) emerges from the base of the gastric glands[1][2]. SPEM is characterized by the appearance of cells that express markers typically found in deep antral glands and is considered a pre-neoplastic lesion in the context of chronic inflammation. In the DMP-777 model, SPEM develops as a direct consequence of parietal cell loss[2].
Table 1: Dose-Dependent Effects of DMP-777 on Rat Gastric Mucosa
| DMP-777 Dose (mg/kg/day, oral gavage) | Observed Histological Changes in Fundic Mucosa | Reference |
| 15 | No significant changes observed. | [4] |
| 50 | Minimal gastric changes. | [4] |
| 200 | Marked loss of parietal cells, prominent foveolar hyperplasia, and the emergence of an abnormal eosinophilic glandular lineage at the base of the glands. | [4] |
Experimental Protocols
In Vitro Assessment of Protonophore Activity: Acridine Orange Fluorescence Quenching Assay
This assay is a common method to evaluate the protonophore activity of compounds like DMP-777 in isolated gastric tubulovesicles.
Principle: Acridine orange is a fluorescent dye that accumulates in acidic environments. In its monomeric form at neutral pH, it fluoresces green. As it accumulates in the acidic interior of gastric tubulovesicles, it forms aggregates that fluoresce red. The quenching of the green fluorescence signal is proportional to the proton gradient. A protonophore will dissipate this gradient, leading to a de-quenching (increase) of green fluorescence.
Detailed Protocol:
-
Isolation of Gastric Tubulovesicles (H+/K+-ATPase-rich vesicles):
-
This protocol is adapted from standard methods for isolating gastric microsomes.
-
Euthanize a New Zealand White rabbit and excise the stomach.
-
Open the stomach along the lesser curvature and wash the mucosa with ice-cold saline.
-
Scrape the fundic mucosa and homogenize it in a buffer containing 250 mM sucrose, 0.2 mM EDTA, and 5 mM Tris-HCl (pH 7.4).
-
Perform a series of differential centrifugations to enrich for the microsomal fraction containing the tubulovesicles. This typically involves a low-speed spin to remove whole cells and debris, followed by a high-speed spin to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 150 mM KCl, 5 mM Tris-HCl, pH 7.4).
-
-
Acridine Orange Fluorescence Quenching Assay:
-
In a fluorometer cuvette, add the isolated tubulovesicles to a reaction buffer (e.g., 150 mM KCl, 2 mM MgCl2, 5 mM Tris-HCl, pH 7.4) containing a low concentration of acridine orange (typically 1-5 µM).
-
Initiate proton pumping by adding ATP (e.g., 1 mM). This will cause a quenching of the acridine orange fluorescence as the dye accumulates in the acidified vesicles.
-
Once a stable proton gradient is established (indicated by a stable, quenched fluorescence signal), add DMP-777 at various concentrations.
-
Monitor the fluorescence signal. A dose-dependent increase in fluorescence (de-quenching) indicates the dissipation of the proton gradient and thus, protonophore activity.
-
The rate of fluorescence recovery can be used to quantify the protonophore activity. An IC50 value can be determined by plotting the rate of de-quenching against the concentration of DMP-777.
-
In Vivo Induction of Oxyntic Atrophy in a Rat Model
Animals: Male Sprague-Dawley or CD-1 rats are commonly used.
DMP-777 Administration:
-
Prepare a suspension of DMP-777 in a suitable vehicle, such as 0.5% methylcellulose.
-
Administer DMP-777 orally via gavage at a dose of 200 mg/kg body weight once daily for the desired duration (e.g., 1-10 days for acute effects).
-
A control group should receive the vehicle alone.
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the rats.
-
Excise the stomach and open it along the greater curvature.
-
Rinse the stomach with saline and fix it in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue for paraffin embedding.
-
Cut 5 µm sections from the fundic region for histological analysis.
Histological Quantification of Parietal Cell Loss
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment. Parietal cells are typically large and eosinophilic (pink).
-
Immunohistochemistry for H+/K+-ATPase: This is a more specific method for identifying parietal cells. Use a primary antibody against the alpha or beta subunit of the H+/K+-ATPase, followed by a suitable secondary antibody and detection system.
Quantification:
-
Capture digital images of the stained sections at a consistent magnification (e.g., 200x).
-
Select multiple, non-overlapping fields of view from the fundic glands.
-
Count the number of positively stained parietal cells per gastric gland or per unit area of the mucosa.
-
Compare the average number of parietal cells in the DMP-777-treated group to the control group to determine the percentage of parietal cell loss.
dot
Caption: Experimental workflow for evaluating DMP-777 as a parietal cell protonophore.
Conclusion
DMP-777 serves as a valuable research tool for studying the consequences of acute parietal cell loss and the subsequent mucosal responses, including the development of SPEM. Its well-defined mechanism as a parietal cell-specific protonophore, coupled with the detailed experimental protocols outlined in this guide, provides a robust framework for researchers in gastroenterology, cell biology, and drug development to investigate the intricate processes of gastric mucosal homeostasis and pathology. The ability to induce a rapid and specific ablation of parietal cells makes the DMP-777 model particularly useful for dissecting the signaling pathways involved in gastric epithelial repair and metaplasia.
References
- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Structure and Properties of DMP 777
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMP 777 is a potent, selective, and orally active inhibitor of human neutrophil elastase (HNE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed summaries of its in vitro and in vivo activities, including its mechanism of action as a parietal cell-specific protonophore leading to reversible oxyntic atrophy, are presented. This document also includes detailed experimental protocols and visual representations of key biological pathways and experimental workflows to support further research and development efforts.
Chemical Structure and Physicochemical Properties
This compound, also known as L-694,458, is a complex synthetic molecule with the chemical formula C31H40N4O6. Its structure is characterized by a central azetidinone ring, which is crucial for its inhibitory activity against human neutrophil elastase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C31H40N4O6 | |
| Molecular Weight | 564.69 g/mol | |
| CAS Number | 157341-41-8 | |
| Appearance | Solid | [1] |
| Synonyms | L-694,458 | [1] |
Pharmacological Properties and Mechanism of Action
This compound is a highly potent and selective inhibitor of human neutrophil elastase (HNE). HNE is a serine protease stored in the azurophilic granules of neutrophils and is released upon inflammation. It can degrade a wide range of extracellular matrix proteins, and its dysregulation is associated with various inflammatory conditions. While a specific IC50 or Ki value for this compound against HNE is not consistently reported in publicly available literature, its high potency is a recurring descriptor in numerous studies.
Beyond its role as an HNE inhibitor, this compound exhibits a distinct and significant pharmacological effect on the gastric mucosa. It acts as a parietal cell-specific protonophore, leading to the selective loss of parietal cells and subsequent oxyntic atrophy.[2] This effect is reversible upon cessation of treatment.[3] This unique property has made this compound a valuable tool for studying gastric mucosal biology and the processes of injury and repair.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 65% (at 10 mg/kg) | |
| Monkey | 39% (at 10 mg/kg) | ||
| Time to Maximum Concentration (Tmax) | Monkey | 8 - 24 hours (at 40 mg/kg) | |
| Terminal Half-life | Monkey | 6 hours (at 40 mg/kg) |
Experimental Protocols
In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of this compound against HNE using a chromogenic or fluorogenic substrate.
Materials:
-
Human Neutrophil Elastase (HNE), purified
-
This compound
-
Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35)
-
Chromogenic or Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well microplate, add a fixed volume of the HNE enzyme solution to each well.
-
Add the serially diluted this compound solutions to the wells containing the enzyme. Include a vehicle control (Assay Buffer with DMSO) and a positive control (a known HNE inhibitor).
-
Pre-incubate the enzyme and inhibitor mixtures at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the HNE substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the HNE activity.
In Vivo Induction of Oxyntic Atrophy in Rats
This protocol describes the induction of reversible oxyntic atrophy in rats using this compound, based on established methodologies.[3][4][5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male Sprague-Dawley or CD-1 rats (age and weight-matched)
-
Oral gavage needles
-
Standard laboratory animal housing and care facilities
-
Histology equipment and reagents (formalin, paraffin, hematoxylin, eosin)
Procedure:
-
Acclimate the rats to the housing conditions for at least one week prior to the experiment.
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 200 mg/kg body weight).[3][4][5]
-
Administer the this compound suspension or vehicle control to the rats daily via oral gavage for the desired study duration (e.g., 3, 7, or 14 days).
-
Monitor the animals daily for any signs of distress or adverse effects.
-
At the end of the treatment period, euthanize the animals using an approved method.
-
Dissect the stomachs and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding.
-
Section the paraffin-embedded tissues and stain with hematoxylin and eosin (H&E) for histological examination.
-
Analyze the stained sections under a microscope to assess the extent of parietal cell loss and oxyntic atrophy.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of Neutrophil Elastase Inhibition by this compound
Neutrophil elastase has been shown to activate pro-survival and pro-inflammatory signaling pathways, such as the PI3K/Akt and MAPK pathways.[6][7] By inhibiting HNE, this compound is hypothesized to downregulate these pathways, leading to anti-inflammatory effects.
Caption: Proposed mechanism of this compound action.
Experimental Workflow for In Vivo Induction of Oxyntic Atrophy
The following diagram illustrates the key steps in the experimental workflow for inducing and assessing oxyntic atrophy in a rat model using this compound.
Caption: Workflow for this compound-induced oxyntic atrophy.
Conclusion
This compound is a multifaceted molecule with significant potential as both a research tool and a therapeutic lead. Its potent and selective inhibition of human neutrophil elastase makes it a valuable compound for studying the role of this enzyme in inflammatory diseases. Furthermore, its unique ability to induce reversible oxyntic atrophy provides a powerful model for investigating gastric mucosal pathobiology. This technical guide serves as a foundational resource for scientists and researchers, providing essential data and methodologies to facilitate further exploration of this compound's chemical and biological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
L-694,458 (DMP 777): A Dual-Action Pharmacological Probe for Elastase Inhibition and Gastric Atrophy Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-694,458, more commonly known as DMP 777, is a potent, selective, and orally active small molecule with two distinct and well-documented pharmacological activities. Primarily developed as a human leukocyte elastase (HLE) inhibitor, it has been instrumental in the study of inflammatory processes where elastase activity is implicated. Concurrently, this compound has been widely adopted in gastroenterology research as a specific and potent parietal cell protonophore. This secondary mechanism allows for the targeted ablation of acid-secreting parietal cells, inducing a state of oxyntic atrophy and providing a valuable in vivo model for studying gastric mucosal injury, repair, and the development of metaplastic conditions such as spasmolytic polypeptide-expressing metaplasia (SPEM). This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanisms of action, quantitative data on its biological activities, detailed experimental protocols for its use, and a visualization of the key signaling pathways it modulates.
Core Compound Information
| Property | Value |
| Alternative Names | L-694,458 |
| Chemical Class | Not explicitly stated in the provided search results. |
| Molecular Formula | C₃₁H₄₀N₄O₆ |
| Molecular Weight | 564.67 g/mol |
| CAS Number | 157341-41-8 |
Pharmacological Profile
This compound exhibits a dual pharmacological profile, acting as both a potent inhibitor of human leukocyte elastase and a parietal cell-specific protonophore.
Human Leukocyte Elastase (HLE) Inhibition
Parietal Cell-Specific Protonophore Activity
In addition to its anti-inflammatory potential, this compound functions as a protonophore with specificity for the acid-secreting parietal cells of the gastric mucosa.[3][4] It dissipates the proton gradient across the tubulovesicular membrane of these cells without directly inhibiting the H⁺/K⁺-ATPase proton pump.[5] This action leads to a "backwash" of luminal acid into the actively secreting parietal cells, inducing selective necrosis and subsequent oxyntic atrophy.[5] This effect is dependent on active acid secretion, as co-administration of a proton pump inhibitor like omeprazole ameliorates the parietal cell loss induced by this compound.[5]
Quantitative Data
While specific IC₅₀ and Kᵢ values for this compound against human leukocyte elastase are not detailed in the provided search results, the following table summarizes other relevant quantitative information.
| Parameter | Species | Value/Observation | Reference |
| In Vivo Oral Dosing (Oxyntic Atrophy Model) | Rat | 200 mg/kg/day | [6] |
| In Vivo Oral Dosing (Pharmacokinetics) | Monkey | 40 mg/kg | [5] |
Experimental Protocols
In Vitro Human Leukocyte Elastase (HLE) Inhibition Assay (General Protocol)
While a specific protocol for this compound is not provided, a general fluorometric assay for screening HLE inhibitors can be adapted.
Principle: The assay measures the ability of an inhibitor to block the cleavage of a fluorogenic substrate by HLE.
Materials:
-
Human Leukocyte Elastase (HLE)
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add a fixed amount of HLE to each well.
-
Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
In Vivo Induction of Oxyntic Atrophy and Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) in Rodents
This protocol is widely used to study gastric injury and metaplasia.
Animals: Male CD-1 or C57BL/6 mice, or Sprague-Dawley rats.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., corn oil or a suspension with 20% SBE-β-CD in saline)[5]
Procedure:
-
Prepare a dosing solution of this compound in the chosen vehicle. A common dose is 200 mg/kg.[6]
-
Administer this compound to the animals via oral gavage once daily.
-
The duration of treatment can vary depending on the desired outcome. Parietal cell loss is typically observed within 3 days, while the development of SPEM may take 7-14 days.[7]
-
At the end of the treatment period, euthanize the animals and collect the stomachs for histological and molecular analysis.
-
For histological analysis, fix the stomach tissue in 10% neutral buffered formalin, process, and embed in paraffin. Sections can be stained with Hematoxylin and Eosin (H&E) and for specific markers of parietal cells (e.g., H⁺/K⁺-ATPase) and SPEM (e.g., TFF2/spasmolytic polypeptide).
Signaling Pathways and Experimental Workflows
Mechanism of this compound-Induced Parietal Cell Necrosis
The following diagram illustrates the proposed mechanism by which this compound induces parietal cell death.
Caption: Mechanism of this compound-induced parietal cell necrosis.
Experimental Workflow for Studying this compound-Induced Gastric Metaplasia
This workflow outlines the key steps in using this compound to investigate the development of SPEM.
Caption: Workflow for studying this compound-induced SPEM.
Signaling Pathways in Chief Cell to SPEM Transdifferentiation
The transdifferentiation of mature chief cells into SPEM is a complex process involving multiple signaling pathways. The loss of parietal cells creates a microenvironment that triggers this cellular reprogramming. Key implicated pathways include NF-κB and Wnt signaling.
Caption: Signaling in chief cell to SPEM transdifferentiation.
Conclusion
L-694,458 (this compound) is a versatile pharmacological tool with significant applications in both inflammation research and the study of gastric pathophysiology. Its potent inhibition of human leukocyte elastase makes it a valuable compound for investigating the role of this enzyme in various disease states. Furthermore, its unique ability to selectively ablate parietal cells through a protonophore mechanism has established it as an indispensable agent for creating robust and reproducible animal models of oxyntic atrophy and spasmolytic polypeptide-expressing metaplasia. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its core properties and providing practical guidance for its experimental use. Further investigation into the precise quantitative inhibitory constants of this compound against HLE would be a valuable addition to the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tamoxifen Acts as a Parietal Cell Protonophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dynamic role of gastric stem cells and chief cells in precancerous lesions of gastric cancer: global knowledge mapping and emerging trends based on bibliometric analysis from 2004 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gastric chief cells possess NK1 receptors which mediate pepsinogen secretion and are regulated by agents that increase cAMP and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DMP-777 for Inducing Oxyntic Atrophy in Animal Models
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the use of DMP-777 to induce a reversible model of oxyntic atrophy in laboratory animals. This model is a valuable tool for studying the pathophysiology of atrophic gastritis, metaplasia, and the early stages of gastric carcinogenesis.
Introduction to DMP-777 and Oxyntic Atrophy
Oxyntic atrophy, the loss of parietal cells in the gastric mucosa, is a critical precursor to gastric metaplasia and neoplasia.[1][2][3] Animal models that faithfully replicate this condition are essential for understanding disease progression and for the development of novel therapeutic interventions. DMP-777, a cell-permeant compound, offers a specific and reversible method for inducing oxyntic atrophy by selectively targeting and ablating parietal cells.[1][4] This model is characterized by its ability to induce parietal cell loss without a significant inflammatory response, allowing for the study of the direct consequences of achlorhydria and parietal cell absence.[5][6]
Mechanism of Action of DMP-777
DMP-777's primary mechanism of action is as a parietal cell-specific protonophore.[1][4][5] It partitions into the acidic secretory canalicular membranes of actively secreting parietal cells.[5] By creating a pathway for protons to leak back into the cell, it dissipates the proton gradient essential for acid secretion, leading to rapid parietal cell death and subsequent oxyntic atrophy.[1][5] The cytotoxicity of DMP-777 is dependent on active acid secretion; therefore, co-administration of a proton pump inhibitor like omeprazole can ameliorate the parietal cell loss.[1]
Below is a diagram illustrating the proposed mechanism of action of DMP-777 at the cellular level.
Caption: Mechanism of DMP-777 inducing parietal cell necrosis.
Experimental Protocols for Inducing Oxyntic Atrophy
The following protocols are based on studies conducted in rats and mice.[4][7]
Animal Models:
-
Mice: C57BL/6 mice are a suitable strain.[5]
DMP-777 Administration:
-
Dosage: A standard dose of 200 mg/kg/day is administered.[4][7]
-
Route of Administration: Oral gavage is the typical method.[4]
-
Vehicle: The vehicle solution for DMP-777 is not explicitly detailed in the provided search results but is a necessary component of the experimental design.
Experimental Workflow:
Caption: General experimental workflow for DMP-777 induced oxyntic atrophy.
Endpoint Analysis:
-
Histology: Gastric tissue should be fixed, embedded, and sectioned for Hematoxylin and Eosin (H&E) staining to assess general morphology and for Periodic acid-Schiff (PAS) staining to identify mucous cells.[4]
-
Immunohistochemistry: Staining for H+/K+ ATPase is used to identify and quantify parietal cells. Bromodeoxyuridine (BrdU) labeling can be employed to assess cell proliferation.[4]
-
Biochemical Analysis: Serum gastrin levels are a key indicator of achlorhydria and should be measured.[4]
-
Acid Secretion Measurement: In vivo acid secretion can be evaluated to confirm hypochlorhydria.[4]
Quantitative Data on the Effects of DMP-777
The following tables summarize the key quantitative findings from studies using DMP-777 to induce oxyntic atrophy.
Table 1: Physiological and Cellular Effects of DMP-777 in Rats
| Parameter | Vehicle Control | DMP-777 (200 mg/kg/day) | Timepoint |
| Serum Gastrin | Normal | Rapid and sustained increase | From day 1 |
| In Vivo Acid Secretion | Normal | Severe hypochlorhydria | From day 1 |
| Parietal Cells | Abundant | Rapid and significant loss | From day 1 |
| Chief Cells | Normal | Decreased population | 3-6 months |
| Enterochromaffin-like Cells | Normal | Decreased population | 3-6 months |
| Somatostatin Cells | Normal | Decreased population | 3-6 months |
| Foveolar Cells | Normal | Hyperplasia | Sustained |
| Progenitor Zone Activity | Normal | Increased | Early phase |
Data compiled from studies in CD-1 rats.[4]
Table 2: Timeline of Histological Changes and Recovery
| Timepoint | Histological Observation |
| DMP-777 Administration | |
| 1 day | Severe parietal cell necrosis.[7] |
| 3 days | Oxyntic atrophy established in mice.[5][7] |
| 14 days | Spasmolytic Polypeptide Expressing Metaplasia (SPEM) induced in mice.[7] |
| 3-6 months | Sustained foveolar hyperplasia and oxyntic atrophy.[4] |
| Up to 1 year | No evidence of neoplastic transformation in mice.[5][7] |
| Post-DMP-777 Withdrawal | |
| 3 months | Complete restitution of normal mucosal lineages.[4] |
Key Considerations and Limitations
-
Reversibility: A key feature of this model is the complete restoration of the normal gastric mucosa within 3 months of drug withdrawal, making it suitable for studying tissue regeneration.[4]
-
Lack of Inflammation: DMP-777 induces parietal cell loss with minimal to no inflammatory infiltrate, which is advantageous for isolating the effects of parietal cell loss and achlorhydria.[5][6]
-
Species Differences: While effective in both rats and mice, the timeline for the development of metaplasia may vary between species.
-
Toxicity: While specific toxicity studies for DMP-777 are not detailed in the provided results, as with any experimental compound, appropriate safety precautions and monitoring for adverse effects are crucial. General principles of animal toxicology studies suggest monitoring for clinical signs, body weight changes, and potential effects on other organs.[8][9]
Conclusion
The use of DMP-777 provides a robust and reproducible animal model for inducing reversible oxyntic atrophy. This technical guide summarizes the mechanism of action, experimental protocols, and key quantitative data to assist researchers in effectively utilizing this model to investigate the complex interplay between parietal cell loss, metaplasia, and gastric disease progression. The lack of significant inflammation in this model makes it a unique tool for dissecting the molecular pathways initiated by the loss of this critical gastric cell lineage.
References
- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiation of the gastric mucosa III. Animal models of oxyntic atrophy and metaplasia. | Semantic Scholar [semanticscholar.org]
- 3. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxyntic atrophy, metaplasia and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Toxicity in animals: target species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DMP-777 in the Study of Gastric Metaplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of DMP-777, a critical pharmacological tool used to induce and study gastric metaplasia. DMP-777 is a cell-permeant compound that selectively ablates parietal cells, providing a robust model for investigating the cellular and molecular cascades that lead to pre-neoplastic lesions in the stomach. Its ability to induce metaplasia in the absence of significant inflammation allows for a focused examination of the epithelial response to parietal cell loss.
Core Mechanism of Action
DMP-777 functions as a parietal cell-specific protonophore.[1] It does not directly inhibit the H+/K+-ATPase (the proton pump) but instead dissipates the proton gradient across the tubulovesicular membranes of actively secreting parietal cells.[1] This action is thought to cause a "backwash" of luminal acid into the cells, leading to rapid cellular necrosis and subsequent oxyntic atrophy.[1] The cytotoxicity of DMP-777 is dependent on active acid secretion, as co-administration with a proton pump inhibitor like omeprazole has been shown to ameliorate parietal cell loss.[1] The acute loss of these acid-secreting cells is a primary trigger for the development of Spasmolytic Polypeptide-Expressing Metaplasia (SPEM).[1][2]
Quantitative Data from DMP-777 Studies
The following tables summarize key quantitative parameters from studies utilizing DMP-777 to induce gastric metaplasia in various animal models.
Table 1: DMP-777 Dosing and Timeline for SPEM Induction
| Animal Model | DMP-777 Dose | Administration Route | Time to Parietal Cell Loss | Time to SPEM Onset | Key Observations | Reference(s) |
|---|---|---|---|---|---|---|
| Wild-Type Mice | Not Specified | Oral Gavage | 3-4 days | 7-10 days | Induces SPEM without significant inflammation. | [2][3] |
| Gastrin-Deficient Mice | Single Dose | Oral Gavage | Rapid | 1 day | Accelerated SPEM development compared to wild-type mice. | [2] |
| CD-1 Rats | 200 mg/kg/day | Oral Gavage | 1 day | ~3 days | Severe and rapid parietal cell necrosis observed. |[4][5] |
Table 2: Molecular and Cellular Changes Following DMP-777 Treatment
| Parameter | Model System | Time Point | Observation | Significance | Reference(s) |
|---|---|---|---|---|---|
| Gene Expression | Gastrin-Deficient Mice | 1-3 days | Upregulation of G1/S cell cycle transition transcripts (e.g., MCM proteins). | Suggests initiation of a proliferative response in metaplastic cells. | [2] |
| Protein Expression | Gastrin-Deficient Mice | 3 days | Upregulation of HE4 (secreted factor) in SPEM cells. | HE4 is a potential biomarker for gastric pre-neoplasia. | [2] |
| Cellular Markers | Gastrin-Deficient Mice | 3 days | SPEM cells co-express TFF2, Mist1, and intrinsic factor. | Supports the hypothesis that SPEM arises from transdifferentiation of chief cells. | [2] |
| Cell Proliferation | Rats | 3 months | Increased BrdU-labeled nuclei. | Indicates sustained foveolar hyperplasia. |[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on cited literature for inducing and analyzing gastric metaplasia using DMP-777.
Protocol 1: Induction of SPEM in Mice using DMP-777
-
Animal Model: Use 6-8 week old C57BL/6 mice or gastrin-deficient mice as required.
-
DMP-777 Preparation: Prepare DMP-777 for oral gavage administration. The specific vehicle solution should be consistent with previous studies.
-
Administration:
-
Tissue Harvesting: Euthanize mice at desired time points (e.g., 1, 3, 7, 10, or 14 days post-initial treatment).
-
Sample Processing:
-
Immediately excise the stomach and open it along the greater curvature.
-
Fix the tissue in 10% neutral buffered formalin for 12-24 hours for histological analysis.
-
Alternatively, snap-freeze a portion of the gastric corpus in liquid nitrogen for molecular analysis (RNA/protein extraction).
-
-
Analysis:
-
Histology: Embed fixed tissue in paraffin, section, and perform H&E staining to assess morphology, parietal cell loss, and metaplasia.
-
Immunohistochemistry (IHC): Use antibodies against H+/K+-ATPase (parietal cells), TFF2 (SPEM), and intrinsic factor (chief cells) to characterize cellular lineages.[2]
-
Protocol 2: Laser Capture Microdissection (LCM) and Microarray Analysis
This protocol is designed to isolate specific cell populations for gene expression profiling.
-
Induction: Treat gastrin-deficient mice with DMP-777 for 1 or 3 days to induce early-stage SPEM.[2]
-
Tissue Preparation:
-
Harvest gastric tissue and embed in an optimal cutting temperature (OCT) compound.
-
Prepare frozen sections (e.g., 8-10 µm thick) on membrane-coated slides suitable for LCM.
-
Briefly stain and dehydrate the sections to visualize the cells of interest (e.g., emerging SPEM lineages at the base of fundic glands).
-
-
Microdissection:
-
Using an LCM system, identify and precisely dissect the target SPEM cells.
-
Collect approximately 10,000 cells for sufficient RNA yield.[2]
-
-
RNA Extraction and Amplification:
-
Extract total RNA from the captured cells using a pico-scale RNA isolation kit.
-
Assess RNA quality and quantity.
-
Perform linear amplification of the RNA to generate sufficient material for microarray analysis.
-
-
Microarray Analysis:
-
Hybridize the amplified, labeled cRNA to a suitable microarray chip (e.g., Affymetrix Mouse Genome arrays).
-
Scan the arrays and perform data normalization and analysis to identify differentially expressed genes between control and SPEM cells.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate key processes related to the use of DMP-777 in gastric metaplasia research.
Caption: DMP-777 acts as a protonophore, leading to parietal cell necrosis.
References
- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Murine Gastric Metaplasia Through Tamoxifen-Induced Acute Parietal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Understanding Chief Cell Transdifferentiation: A Technical Guide to the Role of DMP-777 and the Potential Intervention with DAPT
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the phenomenon of chief cell transdifferentiation, a critical process in the development of gastric metaplasia, with a focus on the inducing agent DMP-777. It further delves into the potential modulatory role of the Notch signaling pathway and its inhibitor, DAPT.
Introduction to Chief Cell Transdifferentiation and SPEM
Under conditions of gastric injury, particularly the loss of acid-secreting parietal cells, mature, enzyme-secreting chief cells in the stomach can undergo a remarkable transformation. This process, known as transdifferentiation, leads to the emergence of a metaplastic lineage called Spasmolytic Polypeptide-Expressing Metaplasia (SPEM). SPEM is characterized by the expression of TFF2 (Trefoil Factor 2) and is considered a pre-neoplastic lesion, making the study of its origins and regulation crucial for understanding and potentially preventing gastric cancer.
DMP-777 as a Tool for Inducing Chief Cell Transdifferentiation
DMP-777 is a protonophore that selectively ablates parietal cells, thereby inducing oxyntic atrophy. This targeted parietal cell loss serves as a potent trigger for chief cell transdifferentiation into SPEM, making DMP-777 a widely used and valuable tool in murine models for studying this process. The administration of DMP-777 allows for a controlled and reproducible induction of SPEM, facilitating detailed investigation into the cellular and molecular mechanisms at play.
Quantitative Data on Chief Cell Transdifferentiation
The efficiency of chief cell transdifferentiation can be influenced by various factors, including the age and maturity of the chief cells. The following table summarizes quantitative data from studies using models of parietal cell loss to induce SPEM.
| Condition | Percentage of Marked Chief Cells Transdifferentiating into SPEM | Proliferative Capacity of Resulting SPEM Cells | Reference |
| 1 month post-tamoxifen induction (younger chief cells) | 43% | 44% of SPEM cells were proliferative | --INVALID-LINK-- |
| 3.5 months post-tamoxifen induction (older chief cells) | 12% | None were proliferative | --INVALID-LINK-- |
| Mist1-/- mice (immature chief cells) treated with DMP-777 | Fewer chief cell to SPEM transitions (qualitative) | Not specified | --INVALID-LINK-- |
The Notch Signaling Pathway: A Potential Regulator of Chief Cell Plasticity
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in determining cell fate, proliferation, and differentiation in various tissues, including the gastric epithelium. In the stomach, Notch signaling is essential for maintaining the gastric stem cell compartment and influencing the differentiation of various cell lineages.
DAPT: An Inhibitor of Notch Signaling
DAPT is a potent and specific γ-secretase inhibitor. The γ-secretase complex is responsible for the final cleavage step in the activation of Notch receptors. By inhibiting this complex, DAPT effectively blocks the entire Notch signaling cascade. This makes DAPT a valuable pharmacological tool to investigate the consequences of Notch inhibition on cellular processes, including the potential for chief cell transdifferentiation. While direct studies on DAPT's effect on DMP-777-induced SPEM are limited, its known role in gastric epithelial cell fate suggests it is a prime candidate for modulating this process.
Experimental Protocols
Induction of Chief Cell Transdifferentiation with DMP-777 in Mice
This protocol describes the oral administration of DMP-777 to induce parietal cell loss and subsequent chief cell transdifferentiation in mice.
Materials:
-
DMP-777
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Mice (specific strain as required by the experimental design)
Procedure:
-
Prepare a suspension of DMP-777 in the vehicle solution at the desired concentration (e.g., 200 mg/kg body weight).
-
Administer the DMP-777 suspension to mice via oral gavage. The frequency and duration of administration will depend on the desired outcome, with a single dose causing acute injury and repeated doses leading to more chronic changes. For example, a single 200 mg/kg dose can lead to severe parietal cell necrosis within 24 hours.[1]
-
Monitor the health of the mice daily.
-
Euthanize mice at predetermined time points (e.g., 3, 7, or 14 days post-treatment) to collect stomach tissue for analysis.
-
Process the stomach tissue for histological and molecular analysis.
Immunohistochemistry for SPEM Markers
This protocol outlines the steps for identifying SPEM cells in paraffin-embedded stomach tissue sections using immunohistochemistry.
Materials:
-
Paraffin-embedded stomach sections on slides
-
Xylene
-
Ethanol series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., 10 mM citrate buffer, pH 6.0)
-
Blocking buffer (e.g., 10% normal serum in PBS)
-
Primary antibodies against SPEM markers (e.g., TFF2, GSII-lectin) and chief cell markers (e.g., Intrinsic Factor, Pepsinogen C).
-
Secondary antibodies conjugated to a fluorescent tag or an enzyme (e.g., HRP)
-
DAB substrate kit (for HRP-conjugated antibodies)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by passing them through a graded series of ethanol (100%, 95%, 70%) and finally into water.
-
-
Antigen Retrieval:
-
Incubate slides in pre-heated antigen retrieval buffer to unmask antigenic epitopes.
-
-
Blocking:
-
Incubate sections with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the slides and incubate with the appropriate secondary antibody.
-
-
Detection:
-
For fluorescently-labeled secondary antibodies, mount the slides with a mounting medium containing DAPI for nuclear staining.
-
For HRP-conjugated secondary antibodies, incubate with DAB substrate until the desired color intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (for HRP-DAB) to visualize cell nuclei.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
-
Imaging:
-
Visualize and capture images using a microscope.
-
Visualizing the Molecular Pathways
Signaling Pathway of DMP-777-Induced Chief Cell Transdifferentiation
Caption: DMP-777 induces parietal cell loss, triggering chief cell transdifferentiation into SPEM.
Proposed Mechanism of DAPT Intervention in Chief Cell Transdifferentiation
Caption: DAPT inhibits γ-secretase, blocking Notch signaling and potentially influencing chief cell fate.
Experimental Workflow for Investigating DAPT's Effect
Caption: Workflow to assess DAPT's impact on DMP-777-induced chief cell transdifferentiation.
Conclusion and Future Directions
The transdifferentiation of chief cells into SPEM is a key event in the gastric response to injury and a critical step in the pathway to gastric cancer. The use of DMP-777 provides a robust model to study this process. The Notch signaling pathway, a master regulator of cell fate in the gastric epithelium, presents a promising target for intervention. Further research utilizing γ-secretase inhibitors like DAPT in conjunction with the DMP-777 injury model is warranted to elucidate the precise role of Notch signaling in chief cell plasticity and to explore potential therapeutic strategies for preventing the progression of pre-neoplastic gastric lesions.
References
DMP-777: A Technical Guide to its Profound Inhibitory Effects on Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
Abstract
DMP-777 is a potent and selective small molecule that has been instrumental in creating animal models of oxyntic atrophy, a condition characterized by the loss of acid-secreting parietal cells. Its primary mechanism of action is not as a traditional receptor antagonist or enzyme inhibitor, but as a parietal cell-specific protonophore. This action leads to a rapid and specific ablation of parietal cells, resulting in profound hypochlorhydria and a consequential surge in serum gastrin levels. This technical guide provides a comprehensive overview of the effects of DMP-777 on gastric acid secretion, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its effects.
Mechanism of Action: A Parietal Cell-Specific Protonophore
DMP-777 induces the loss of parietal cells through its action as a protonophore, a molecule that shuttles protons across lipid membranes, dissipating the electrochemical proton gradient.[1][2] The specificity of DMP-777 for parietal cells is attributed to the highly acidic environment of their secretory canaliculi.
The proposed mechanism involves the following steps:
-
Protonation: In the acidic lumen of the secretory canaliculi, DMP-777 becomes protonated.
-
Membrane Permeation: The protonated, lipophilic DMP-777 molecule readily diffuses across the apical membrane of the parietal cell into the cytoplasm.
-
Deprotonation: In the neutral pH of the cytoplasm, DMP-777 releases the proton.
-
Protonophore Cycle: The unprotonated DMP-777 can then return to the canalicular lumen to repeat the cycle, effectively creating a "proton leak" that dissipates the proton gradient generated by the H+,K+-ATPase.
-
Cytotoxicity and Necrosis: This dissipation of the proton gradient is cytotoxic, leading to rapid parietal cell necrosis.[1][3] Electron microscopy reveals cellular damage, including the dilatation of secretory canaliculi, loss of microvilli, and cytoplasmic condensation.[3]
This targeted ablation of parietal cells is the direct cause of the profound and sustained inhibition of gastric acid secretion.
Mechanism of DMP-777 as a parietal cell-specific protonophore.
Quantitative Data on the Effects of DMP-777
The administration of DMP-777 leads to significant and measurable changes in gastric physiology. The following tables summarize key quantitative findings from studies in rats.
| Parameter | Vehicle Control | DMP-777 (200 mg/kg/day) | Duration of Treatment | Fold Change | Reference |
| Basal Acid Output (µeq H+/min) | ~2.5 | <0.5 | 7 days | >5-fold decrease | [2] |
| Stimulated Acid Output (µeq H+/min) | ~10.0 | <1.0 | 7 days | >10-fold decrease | [2] |
| Serum Gastrin (pg/mL) | ~200 | >2000 | 7 days | >10-fold increase | [2] |
Note: The values presented are approximate and have been extrapolated from graphical data in the cited literature. They are intended to illustrate the magnitude of the effect.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on DMP-777.
In Vivo Gastric Acid Secretion in Rats
This protocol is used to measure the rate of gastric acid secretion in conscious rats.
Animal Model:
Procedure:
-
Surgical Preparation: Rats are surgically implanted with a gastric fistula. A recovery period of at least two weeks is allowed post-surgery.
-
Dosing: DMP-777 is administered orally via gavage, typically at a dose of 200 mg/kg/day, suspended in a suitable vehicle (e.g., 0.5% methylcellulose).[2]
-
Gastric Acid Collection:
-
Rats are fasted overnight with free access to water.
-
On the day of the experiment, the stomach is gently lavaged with warm saline through the fistula until the returns are clear.
-
The stomach is then perfused with saline at a constant rate (e.g., 5 mL/15 min).
-
Perfusate is collected at regular intervals (e.g., every 15 minutes) for a basal period.
-
To measure stimulated acid secretion, a secretagogue such as histamine or pentagastrin is administered subcutaneously.
-
Perfusate collection continues for a specified period post-stimulation.
-
-
Analysis: The collected perfusate is titrated with a standardized NaOH solution to a pH of 7.0 to determine the acid concentration. Acid output is calculated and expressed as microequivalents of H+ per minute (µeq H+/min).[2]
Histological and Morphological Analysis of Parietal Cell Loss
This protocol is used to visualize and quantify the loss of parietal cells from the gastric mucosa.
Procedure:
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and their stomachs are removed. The gastric mucosa is fixed in 10% neutral buffered formalin.[4]
-
Histological Staining:
-
Fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to observe the general morphology of the gastric glands and identify parietal cells.[4]
-
Immunohistochemistry is performed using antibodies against the H+,K+-ATPase, a specific marker for parietal cells, to confirm their presence or absence.[4]
-
-
Electron Microscopy:
-
For ultrastructural analysis, small pieces of the gastric mucosa are fixed in glutaraldehyde, post-fixed in osmium tetroxide, and embedded in resin.[3]
-
Thin sections are cut and examined with a transmission electron microscope to observe the subcellular details of parietal cells, including the secretory canaliculi and microvilli, and to identify signs of necrosis.[3]
-
Measurement of Serum Gastrin
This protocol is used to determine the systemic levels of gastrin, which are expected to rise in response to drug-induced hypochlorhydria.
Procedure:
-
Blood Collection: Blood samples are collected from the animals, often via cardiac puncture at the time of euthanasia.
-
Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.
-
Analysis: Serum gastrin concentrations are measured using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.[2]
Signaling and Consequential Pathways
The primary action of DMP-777 is direct cytotoxicity towards parietal cells, which then triggers a cascade of physiological responses.
Physiological consequences of DMP-777 administration.
Conclusion
DMP-777 is a valuable pharmacological tool for studying the consequences of parietal cell loss and the subsequent physiological adaptations of the gastric mucosa. Its potent and specific protonophore activity leads to the rapid ablation of parietal cells, resulting in a profound and sustained inhibition of gastric acid secretion. This, in turn, causes significant hypergastrinemia and the development of spasmolytic polypeptide-expressing metaplasia. The experimental models established using DMP-777 have been crucial in advancing our understanding of gastric mucosal biology, the pathophysiology of atrophic gastritis, and the precursors to gastric neoplasia.
References
Methodological & Application
Optimal Dosage of Dmp 777 for Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) Induction in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) in rats using the parietal cell-specific protonophore, Dmp 777. This document includes detailed protocols, dosage recommendations, and a summary of the underlying mechanism of action.
Introduction
Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) is a crucial process in the development of gastric pathologies and is often studied to understand gastric cancer progression. This compound is a valuable tool for inducing SPEM in rodent models. It selectively ablates parietal cells, leading to oxyntic atrophy and subsequent development of SPEM.[1] This process occurs without inducing a significant immune infiltrate, allowing for a focused study of the metaplastic response to parietal cell loss.[2]
Mechanism of Action
This compound acts as a protonophore with specificity for the acid-secretory membranes of parietal cells.[3] It dissipates the proton gradient across the tubulovesicular membrane of these cells without impairing H+/K+-ATPase activity.[1] This action is thought to induce parietal cell necrosis through the backwash of luminal acid into the actively secreting cells.[1] The loss of parietal cells triggers a cascade of events, including foveolar hyperplasia and the emergence of SPEM.[1][3]
Signaling Pathway for this compound-Induced SPEM
References
Application Notes and Protocols for Oral Gavage Administration of DMP 777
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DMP 777 is a potent and selective inhibitor of human leukocyte elastase (HLE) that is orally active.[1][2] In preclinical studies, particularly in rodent models, high doses of this compound have been shown to induce reversible oxyntic atrophy, characterized by the selective loss of parietal cells in the gastric mucosa.[3][4] This effect is attributed to its action as a protonophore specific to the acid-secreting membranes of parietal cells.[3][5] These characteristics make this compound a valuable tool for studying gastric mucosal biology, including lineage changes associated with atrophic gastritis and the role of parietal cells in maintaining mucosal homeostasis.[3][5]
This document provides detailed protocols for the oral gavage administration of this compound in a research setting, along with its mechanism of action and expected physiological effects.
Mechanism of Action
This compound induces parietal cell-specific cytotoxicity.[5] It acts as a protonophore, dissipating the proton gradient across the tubulovesicular membranes of parietal cells without directly inhibiting H+/K+-ATPase activity.[3][5] This action is thought to lead to the necrosis of parietal cells through the backwash of luminal acid into actively secreting cells.[5] The loss of parietal cells leads to a series of secondary effects, including foveolar hyperplasia and changes in other mucosal cell lineages.[3] Notably, the co-administration of a proton pump inhibitor like omeprazole can ameliorate the parietal cell loss induced by this compound, supporting the hypothesis that active acid secretion is necessary for its cytotoxic effects.[5]
Signaling Pathway and Mechanism of Action of this compound
Caption: Mechanism of this compound-induced parietal cell necrosis.
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
The following protocol describes the preparation of a this compound suspension for oral administration to rodents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-Hydroxypropyl-β-cyclodextrin (SBE-β-CD) or Corn oil
-
Sterile saline (0.9% NaCl)
-
Sterile water
-
Appropriate personal protective equipment (PPE)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes and pipettes
Procedure for Suspended Solution:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a uniform suspension. This formulation is suitable for oral and intraperitoneal injections.[1]
Procedure for Clear Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final dosing solution (e.g., 2.5 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Vortex thoroughly until a clear solution is obtained. Note that for dosing periods longer than two weeks, the stability of this formulation should be carefully considered.[1]
Oral Gavage Administration in Rats
This protocol is based on studies using CD-1 or Sprague-Dawley rats.[3][5]
Animals:
-
Male CD-1 or Sprague-Dawley rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)[6]
-
Syringes
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each animal to determine the precise dosing volume.
-
The recommended dose to induce oxyntic atrophy is 200 mg/kg, administered once daily.[3][4]
-
Calculate the required volume based on the concentration of the prepared this compound formulation. The maximum recommended dosing volume is 10 mL/kg.[6]
-
-
Gavage Administration:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper length and avoid stomach perforation.[6]
-
Carefully insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the calculated volume of the this compound formulation.
-
Slowly withdraw the needle.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.[6]
-
-
Experimental Groups:
-
A typical study design may include the following groups:
-
Vehicle Control: Administered the vehicle solution without this compound.
-
This compound: Administered this compound at the target dose.
-
Omeprazole Control: Administered a proton pump inhibitor to assess its effects alone.
-
This compound + Omeprazole: Co-administration to determine if acid suppression mitigates this compound's effects.[1][5]
-
-
Experimental Workflow for this compound Oral Gavage Study
Caption: Workflow for in vivo studies using oral gavage of this compound.
Data Presentation
The following tables summarize the typical experimental design and expected outcomes based on published studies.
Table 1: Experimental Groups for Investigating this compound Effects
| Group ID | Treatment | Dose/Regimen | Purpose |
| 1 | Vehicle Control | Vehicle Only, Once Daily | To establish baseline parameters. |
| 2 | This compound | 200 mg/kg, Once Daily | To evaluate the effects of this compound on the gastric mucosa.[3][4] |
| 3 | Omeprazole | Varies (e.g., twice daily) | To control for the effects of acid suppression alone.[1] |
| 4 | This compound + Omeprazole | This compound (200 mg/kg) + Omeprazole | To test the hypothesis that active acid secretion is required for this compound-induced parietal cell loss.[5] |
Table 2: Summary of Expected Quantitative and Qualitative Outcomes
| Parameter | Vehicle Control | This compound Treatment | This compound + Omeprazole |
| Serum Gastrin | Normal | Rapid and significant increase.[3] | Increase may be present due to omeprazole, but mucosal changes are different. |
| Gastric Acid Secretion | Normal | Severe hypochlorhydria.[3] | Severe hypochlorhydria. |
| Parietal Cell Population | Normal | Rapid and significant loss (oxyntic atrophy).[3][4] | Ameliorated parietal cell loss.[5] |
| Foveolar Cells | Normal | Marked hyperplasia.[3] | Ameliorated foveolar hyperplasia.[5] |
| Chief, ECL, and Somatostatin Cells | Normal | Decreased populations with extended dosing.[3] | Preservation of cell populations compared to this compound alone. |
| Cell Proliferation (BrdU labeling) | Basal level | Increased in the progenitor zone.[3] | Significant decrease in S-phase cells compared to this compound alone.[1] |
Pharmacokinetic Data:
In monkeys receiving a 40 mg/kg oral dose of this compound, only the parent compound was detected in plasma, indicating no in vivo inversion of the chiral centers.[1]
Storage and Stability
-
Stock Solution: Store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1]
-
Degradation: this compound is most stable in a pH range of 4 to 4.5.[7] The degradation pathways include acid-catalyzed and base-catalyzed hydrolysis.[7] This suggests that a solution dosage form with an adequate shelf-life is feasible.[7]
Conclusion
The oral gavage administration of this compound is a well-established method for inducing a reversible model of oxyntic atrophy in rodents. The detailed protocols and expected outcomes provided in these application notes serve as a comprehensive guide for researchers investigating gastric physiology and pathology. Careful adherence to the formulation and administration procedures is crucial for obtaining reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. Degradation kinetics of this compound, an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing DMP 777 Solution for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMP 777, also known as L-694458, is a potent and selective inhibitor of human leukocyte elastase (HLE), a serine protease implicated in inflammatory processes.[1][2] Its oral activity makes it a valuable tool for in vivo investigations into the role of HLE in various pathological conditions. However, like many small molecule inhibitors, this compound has low aqueous solubility, presenting a challenge for preparing solutions suitable for in vivo administration.
These application notes provide a detailed protocol for the preparation of a this compound solution for in vivo studies, particularly for oral gavage in rodent models. The recommended procedures are based on established formulation strategies for poorly soluble compounds and available data on this compound.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and formulation.
| Property | Value | Reference |
| Molecular Weight | 564.67 g/mol | [3] |
| CAS Number | 157341-41-8 | [3] |
| Solubility | Soluble in DMSO | [4] |
| Storage (Powder) | -20°C | [1][3] |
| Storage (in DMSO) | -80°C (up to 6 months) | [3] |
Note: Solutions of this compound are reported to be unstable; it is recommended to prepare them fresh before each use.[2]
Recommended Protocol for this compound Solution Preparation for Oral Gavage in Rats
This protocol provides a general guideline for preparing a suspension of this compound suitable for oral administration in rats. The selection of the vehicle is based on common practices for delivering poorly soluble compounds in preclinical studies. Researchers should perform their own stability and tolerability studies for their specific experimental setup.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Methylcellulose (MC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, purified water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringes and gavage needles
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound:
-
Determine the desired dose (e.g., 200 mg/kg), the number of animals, and the dosing volume (e.g., 5 mL/kg).
-
Example calculation for 5 rats at 200 mg/kg with a dosing volume of 5 mL/kg and an average weight of 250g:
-
Total dose per animal: 200 mg/kg * 0.25 kg = 50 mg
-
Total this compound needed: 50 mg/animal * 5 animals = 250 mg (prepare a slight excess, e.g., 275 mg).
-
Total volume of vehicle needed: 5 mL/kg * 0.25 kg/animal * 5 animals = 6.25 mL (prepare a slight excess, e.g., 7 mL).
-
-
-
Prepare the Vehicle (0.5% Methylcellulose with 0.2% Tween 80 in water):
-
For 10 mL of vehicle:
-
Weigh 50 mg of methylcellulose.
-
In a sterile 50 mL conical tube, add 5 mL of hot (60-80°C) sterile water.
-
Slowly add the methylcellulose powder while vortexing to disperse it evenly and avoid clumping.
-
Add 5 mL of cold sterile water and continue to mix until a homogenous solution is formed. Store at 4°C to allow for complete hydration.
-
Before use, add 20 µL of Tween 80 and vortex thoroughly.
-
-
-
Prepare the this compound Suspension:
-
Weigh the calculated amount of this compound powder into a sterile conical tube.
-
Add a minimal amount of DMSO to dissolve the this compound powder completely. For example, for 275 mg of this compound, start with 200-300 µL of DMSO. Gently warm and vortex if necessary to achieve a clear solution.
-
While vortexing the vehicle from step 2, slowly add the this compound/DMSO solution dropwise. This should result in a fine, uniform suspension.
-
If precipitation is observed, brief sonication may help to improve the homogeneity of the suspension.
-
Visually inspect the suspension for any large particles or aggregation.
-
-
Administration:
-
Administer the suspension to the animals immediately after preparation via oral gavage.
-
Continuously mix the suspension (e.g., by gentle vortexing or inverting the tube) between dosing each animal to ensure a consistent dose.
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound solution for in vivo studies.
Caption: Workflow for preparing this compound suspension for in vivo oral administration.
Human Leukocyte Elastase (HLE) Signaling Pathway
This compound is a potent inhibitor of Human Leukocyte Elastase (HLE). HLE is a serine protease that, when released by neutrophils, can degrade extracellular matrix proteins and activate various signaling cascades, contributing to inflammation and tissue damage. One of the key pathways activated by HLE is the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Caption: Simplified signaling pathway of HLE and its inhibition by this compound.
Conclusion
The successful in vivo evaluation of this compound relies on the appropriate preparation of a stable and homogenous dosing solution. The protocol outlined in these application notes provides a robust starting point for researchers. It is crucial to emphasize the importance of fresh preparation of the solution and to consider pilot studies to confirm the suitability of the chosen vehicle in the specific animal model and experimental design. By following these guidelines, researchers can enhance the reproducibility and reliability of their in vivo studies with this compound.
References
Application Notes and Protocols: Time Course of Dmp 777-Induced Parietal Cell Loss
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the time course and cellular sequelae of parietal cell loss induced by the experimental compound Dmp 777. The information is intended to guide researchers in designing and executing studies involving this model of acute oxyntic atrophy.
Introduction
This compound is a cell-permeant compound that induces rapid and selective loss of parietal cells in the gastric mucosa. This targeted cytotoxicity makes it a valuable tool for studying the consequences of parietal cell ablation, including the development of foveolar hyperplasia and spasmolytic polypeptide-expressing metaplasia (SPEM), a potential precursor to gastric neoplasia. Understanding the precise time course of these events is critical for accurate experimental design and interpretation.
Mechanism of Action
This compound acts as a protonophore with specificity for the acid-secreting membranes of parietal cells. It does not directly inhibit the H+,K+-ATPase (proton pump) but rather dissipates the proton gradient across the tubulovesicular and canalicular membranes of actively secreting parietal cells. This disruption of the proton gradient is thought to lead to a "backwash" of luminal acid into the cell, causing acute cellular necrosis.[1]
Caption: Proposed mechanism of this compound-induced parietal cell necrosis.
Data Presentation: Time Course of Cellular Changes
Table 1: Early Cellular Events Following this compound Administration in Rats
| Time Point | Observation | Cellular Changes |
| 24 hours | Severe Parietal Cell Necrosis | Electron microscopy reveals dilatation of secretory canaliculi, loss of microvilli, cytoplasmic condensation, and nuclear chromatin marginalization in parietal cells.[2] Neighboring chief cells and enterochromaffin-like (ECL) cells appear unaffected.[2] |
| 1-10 days | Ongoing Parietal Cell Loss | Continued loss of parietal cells is observed throughout this period. |
Table 2: Time Course of Gastric Mucosal Changes Following this compound Administration in Mice
| Time Point | Parietal Cell Status | Other Mucosal Changes |
| 3 days | Oxyntic Atrophy | Significant loss of parietal cells leading to atrophy of the oxyntic glands.[2][3] |
| 7-14 days | Profound Parietal Cell Loss | The majority of parietal cells are absent from the gastric glands. |
| 7-14 days | Emergence of SPEM | Spasmolytic polypeptide-expressing metaplasia (SPEM) develops as a consequence of parietal cell loss.[2][3] |
| >14 days | Sustained SPEM | SPEM persists with continued this compound administration. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of this compound-induced parietal cell loss.
Protocol 1: Induction of Parietal Cell Loss in Rodents
This protocol describes the in vivo administration of this compound to induce acute parietal cell loss.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
CD-1 or C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (200-250 g)
-
Oral gavage needles (20-22 gauge for mice, 18-20 gauge for rats)
-
Animal balance
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For rats, a typical dose is 200 mg/kg. For mice, a dose of 350 mg/kg has been used. A fresh suspension should be prepared daily.
-
Administration:
-
Weigh each animal to determine the precise volume of the this compound suspension to be administered.
-
Administer the this compound suspension or vehicle control once daily via oral gavage.
-
Continue daily administration for the desired duration of the study (e.g., 1, 3, 7, or 14 days).
-
-
Tissue Collection:
-
At the designated time points, euthanize the animals using a humane, approved method.
-
Immediately perform a midline laparotomy to expose the stomach.
-
Excise the stomach, open it along the greater curvature, and gently rinse the contents with cold phosphate-buffered saline (PBS).
-
Fix the stomach tissue for histological analysis (see Protocol 2).
-
Caption: Experimental workflow for this compound administration.
Protocol 2: Histological Analysis of Parietal Cell Loss
This protocol outlines the steps for tissue fixation, processing, and staining to visualize and assess parietal cell numbers.
Materials:
-
10% neutral buffered formalin
-
Phosphate-buffered saline (PBS)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Primary antibody against H+,K+-ATPase (for immunohistochemistry)
-
Appropriate secondary antibody and detection system (for immunohistochemistry)
-
Microscope
Procedure:
-
Fixation: Immediately fix the stomach tissue in 10% neutral buffered formalin for 24 hours at room temperature.
-
Tissue Processing:
-
Wash the fixed tissue in PBS.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Infiltrate and embed the tissue in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome and mount them on glass slides.
-
Staining:
-
H&E Staining:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red). Parietal cells are typically large, with eosinophilic cytoplasm.
-
Dehydrate, clear, and coverslip the slides.
-
-
Immunohistochemistry (IHC) for H+,K+-ATPase:
-
Perform antigen retrieval on deparaffinized and rehydrated sections (e.g., heat-induced epitope retrieval in citrate buffer).
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody specific for the α or β subunit of H+,K+-ATPase.
-
Wash and incubate with a labeled secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and coverslip.
-
-
-
Quantification of Parietal Cells:
-
Capture high-resolution images of the stained gastric glands.
-
Manually or with the aid of image analysis software, count the number of H+,K+-ATPase-positive cells or morphologically identifiable parietal cells per gastric gland or per unit area of the mucosa.
-
Express the data as the mean number of parietal cells ± standard error of the mean (SEM).
-
Caption: Workflow for histological analysis.
Conclusion
This compound provides a robust and reproducible model for studying the consequences of acute parietal cell loss. While precise quantitative data on the initial rate of cell death is limited, the qualitative timeline of events is well-established. The protocols outlined above provide a framework for researchers to utilize this model effectively in their studies of gastric mucosal biology and pathology.
References
Application Notes and Protocols for Single-cell RNA Sequencing of Dmp 777-Treated Gastric Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmp 777 is a compound known to induce reversible oxyntic atrophy in gastric tissue by acting as a protonophore with specificity for parietal cells, leading to their rapid loss.[1][2] This targeted ablation of a specific cell type provides a valuable model for studying gastric tissue regeneration, metaplasia, and the underlying cellular and molecular mechanisms. Single-cell RNA sequencing (scRNA-seq) offers a high-resolution approach to dissect the heterogeneity of the gastric cellular landscape and understand the transcriptional changes in response to this compound treatment at the individual cell level.
These application notes provide a detailed protocol for performing scRNA-seq on gastric tissue from a murine model treated with this compound. The protocol covers animal treatment, gastric tissue dissociation, single-cell library preparation, sequencing, and a comprehensive data analysis workflow.
Experimental Design and Workflow
A typical experimental design involves treating a cohort of mice with this compound and a control group with a vehicle solution. Gastric tissue is then harvested at specific time points to capture the dynamics of cellular changes. The isolated tissue undergoes enzymatic and mechanical dissociation to generate a single-cell suspension, which is then used for scRNA library preparation and sequencing.
Detailed Experimental Protocols
I. Animal Treatment
-
Animal Model: C57BL/6 mice (8-12 weeks old) are recommended.
-
This compound Administration: this compound is administered to the treatment group by oral gavage at a dose of 200 mg/kg/day.[1] A vehicle solution (e.g., 0.5% methylcellulose) is administered to the control group.
-
Treatment Duration: A time course of 3, 7, and 14 days is suggested to capture early and late responses to parietal cell loss.
II. Gastric Tissue Dissociation
This protocol is optimized to handle the potential increase in mucus content and changes in cell populations following this compound treatment.
-
Reagents:
-
HBSS (Ca2+/Mg2+-free)
-
Collagenase IV (1000 U/mL)
-
Dispase (1 U/mL)
-
DNase I (100 U/mL)
-
Fetal Bovine Serum (FBS)
-
DMEM/F12 medium
-
35 µm cell strainer
-
-
Procedure:
-
Euthanize mice and dissect the stomach.
-
Open the stomach along the greater curvature and wash thoroughly with ice-cold HBSS to remove contents.
-
Separate the glandular stomach (corpus and antrum) from the forestomach.
-
Finely mince the corpus tissue with a sterile scalpel.
-
Transfer the minced tissue to a 15 mL conical tube containing 5 mL of digestion buffer (DMEM/F12 with Collagenase IV, Dispase, and DNase I).
-
Incubate at 37°C for 30-45 minutes with gentle agitation.
-
Pipette the suspension up and down every 15 minutes to aid dissociation.
-
Stop the digestion by adding 5 mL of DMEM/F12 with 10% FBS.
-
Filter the cell suspension through a 35 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS with 0.04% BSA.
-
Perform a cell count and viability assessment using a hemocytometer and Trypan Blue. Proceed if viability is >85%.
-
III. Single-cell Library Preparation and Sequencing
The 10x Genomics Chromium platform is a widely used system for droplet-based scRNA-seq.
-
Follow the manufacturer's protocol for the Chromium Single Cell 3' Reagent Kits (v3 or later).
-
Target a cell loading concentration to capture approximately 5,000-10,000 cells per sample.
-
Perform cDNA amplification and library construction as per the protocol.
-
Sequence the libraries on an Illumina NovaSeq or other compatible sequencer to a recommended depth of at least 20,000 reads per cell.
Data Analysis Protocol
A standard data analysis pipeline for scRNA-seq data can be implemented using packages like Seurat or Scanpy.[3][4]
-
Pre-processing: Raw sequencing reads (FASTQ files) are aligned to a reference genome, and a gene-cell count matrix is generated using tools like Cell Ranger.[3]
-
Quality Control:
-
Filter out low-quality cells based on the number of unique molecular identifiers (UMIs), number of detected genes, and percentage of mitochondrial reads.
-
Remove genes that are expressed in a very small number of cells.
-
-
Data Normalization and Scaling: Normalize the gene expression data to account for differences in sequencing depth between cells.
-
Dimensionality Reduction: Perform Principal Component Analysis (PCA) to reduce the dimensionality of the data.
-
Clustering: Cluster cells based on their gene expression profiles using algorithms like Louvain or Leiden.
-
Cell Type Annotation: Identify the biological identity of each cluster by examining the expression of known cell type marker genes.
-
Differential Gene Expression Analysis: Identify genes that are differentially expressed between this compound-treated and control groups within specific cell populations.
-
Pathway Analysis: Perform gene set enrichment analysis to identify biological pathways that are altered by this compound treatment.
Hypothetical Signaling Pathway in Response to this compound
The loss of parietal cells induced by this compound is known to trigger a regenerative response in the gastric glands.[1] This can lead to the transdifferentiation of chief cells into a metaplastic lineage known as Spasmolytic Polypeptide-Expressing Metaplasia (SPEM).[5] The following diagram illustrates a hypothetical signaling pathway that could be activated in remaining chief cells, leading to this transdifferentiation.
Hypothetical Data Presentation
The following tables represent expected quantitative data from a scRNA-seq experiment comparing this compound-treated and control gastric tissue.
Table 1: Sequencing and Cell Quality Control Metrics
| Metric | Control Sample | This compound-Treated Sample |
| Number of Reads | 150,000,000 | 160,000,000 |
| Estimated Number of Cells | 5,500 | 5,800 |
| Mean Reads per Cell | 27,272 | 27,586 |
| Median Genes per Cell | 2,100 | 2,250 |
| Median UMI Counts per Cell | 6,500 | 7,000 |
Table 2: Cell Cluster Annotation and Proportions
| Cluster ID | Annotated Cell Type | Marker Genes | Proportion (Control) | Proportion (this compound) |
| 0 | Pit Mucous Cells | Muc5ac, Gkn1 | 25% | 35% |
| 1 | Chief Cells | Gif, Pgc | 20% | 15% |
| 2 | Enteroendocrine Cells | Chga, Sst | 5% | 4% |
| 3 | T-Cells | Cd3d, Cd8a | 10% | 12% |
| 4 | Macrophages | Cd68, Adgre1 | 8% | 10% |
| 5 | Parietal Cells | Atp4a, Atp4b | 15% | <1% |
| 6 | SPEM Cells | Tff2, Clu | <1% | 8% |
| 7 | Endothelial Cells | Pecam1, Cdh5 | 7% | 6% |
| 8 | Fibroblasts | Col1a1, Dcn | 10% | 9% |
Table 3: Differentially Expressed Genes in Chief Cells (this compound vs. Control)
| Gene | Log2 Fold Change | p-value | Adjusted p-value |
| Tff2 | 3.5 | 1.2e-50 | 2.5e-46 |
| Clu | 2.8 | 3.4e-45 | 6.8e-41 |
| Sox9 | 2.1 | 5.6e-30 | 1.1e-25 |
| Mki67 | 1.5 | 8.9e-20 | 1.8e-15 |
| Gif | -2.5 | 2.3e-40 | 4.6e-36 |
| Pgc | -2.2 | 4.1e-35 | 8.2e-31 |
These application notes provide a comprehensive framework for designing, executing, and analyzing a single-cell RNA sequencing study of this compound-treated gastric tissue. The detailed protocols and expected outcomes will guide researchers in uncovering the complex cellular and molecular responses to targeted parietal cell ablation, offering valuable insights into gastric biology and disease.
References
- 1. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatics Data Analysis Pipeline- Single Cell RNA-Seq | Clinical and Translational Science Institute [ctsi.osu.edu]
- 4. Pipeline for Single-cell RNA-Seq Data Analysis [scidap.com]
- 5. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Histological Analysis of Gastric Tissue Following Dmp 777 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dmp 777 is a cell-permeable inhibitor of neutrophil elastase that has been demonstrated to induce acute and reversible oxyntic atrophy in gastric tissue. Its mechanism of action is attributed to its function as a protonophore with specificity for the acid-secretory membranes of parietal cells.[1] Active acid secretion is a prerequisite for its cytotoxic effects.[2] The targeted loss of parietal cells initiates a cascade of histological changes, including foveolar hyperplasia and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM), providing a valuable model for studying gastric mucosal injury and repair.[3][4] These application notes provide a comprehensive overview of the histological analysis of gastric tissue following this compound treatment, including quantitative data on cellular changes, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Data Presentation: Quantitative Histological Changes
The following tables summarize the key quantitative changes observed in the gastric mucosa of rodents following treatment with this compound.
| Parameter | Treatment Duration | Vehicle Control | This compound (200 mg/kg/day) | Species | Citation |
| Parietal Cells | 3 Months | Normal Population | Marked Decrease in H+,K+-ATPase positive cells | Rat | [4] |
| Chief Cells | 3 Months | Normal Population | Marked Decrease in Intrinsic Factor positive cells | Rat | [4] |
| Chief Cells | 3-6 Months | Normal Population | Decreased Population | Rat | [2] |
| Enterochromaffin-like (ECL) Cells | 3-6 Months | Normal Population | Decreased Population | Rat | [2] |
| Somatostatin Cells | 3-6 Months | Normal Population | Decreased Population | Rat | [2] |
Table 1: Effect of Long-Term this compound Treatment on Gastric Cell Populations. This table illustrates the significant reduction in key gastric cell lineages following prolonged administration of this compound.
| Marker | Treatment Duration | Fold Change vs. Control | Species | Citation |
| BrdU-labeled cells | 7 and 14 Days | ~2.5-fold increase | Mouse | [1] |
| Ki-67 positive cells | 7 Days | Significant increase | Mouse | [5] |
| MCM3 positive cells | 3-14 Days | Significant increase | [5] |
Table 2: Proliferative Changes in Gastric Mucosa Following this compound Treatment. This table highlights the increase in cell proliferation markers in response to this compound-induced parietal cell loss.
Experimental Protocols
I. Tissue Preparation for Histological Analysis
Objective: To fix and process gastric tissue for subsequent histological and immunohistochemical analysis.
Materials:
-
This compound
-
Experimental animals (rats or mice)
-
10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Ethanol (70%, 80%, 95%, 100%)
-
Xylene or other clearing agents
-
Paraffin wax
-
Tissue processing cassettes
-
Microtome
-
Glass slides
Procedure:
-
Administer this compound to experimental animals at the desired dose and for the specified duration. A common dosage is 200 mg/kg/day via oral gavage.[2]
-
Euthanize the animals according to approved institutional protocols.
-
Excise the stomach and open it along the greater curvature.
-
Gently rinse the gastric contents with cold PBS.
-
Fix the entire stomach or sections of the fundus in 10% NBF or 4% PFA for 16-24 hours at room temperature.
-
After fixation, wash the tissue with PBS.
-
Dehydrate the tissue through a graded series of ethanol concentrations (e.g., 70%, 80%, 95%, 100%) for 1-2 hours at each step.
-
Clear the tissue in xylene or a suitable substitute.
-
Infiltrate and embed the tissue in paraffin wax.
-
Section the paraffin-embedded tissue blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on positively charged glass slides and dry overnight at 37°C.
II. Hematoxylin and Eosin (H&E) Staining
Objective: To visualize the general morphology and cellular composition of the gastric tissue.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Harris's Hematoxylin solution
-
Eosin Y solution
-
Acid-alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or ammonia water
-
Graded ethanol series for dehydration
-
Xylene
-
Mounting medium and coverslips
Procedure:
-
Deparaffinize the slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to distilled water.
-
Stain in Harris's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in acid-alcohol for a few seconds.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or weak ammonia water.
-
Rinse in running tap water.
-
Counterstain with Eosin Y for 1-3 minutes.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
III. Immunohistochemistry (IHC) for Specific Cell Markers
Objective: To identify and localize specific cell types and markers within the gastric tissue.
A. H+,K+-ATPase (Parietal Cell Marker) Staining
Materials:
-
Anti-H+,K+-ATPase beta subunit antibody (rat-specific)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Biotinylated secondary antibody (e.g., goat anti-rat IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
Procedure:
-
Deparaffinize and rehydrate tissue sections as described for H&E staining.
-
Perform heat-induced antigen retrieval by incubating slides in sodium citrate buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary antibody against H+,K+-ATPase beta subunit at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the signal with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
B. TFF2 (SPEM Marker) and Ki-67 (Proliferation Marker) Double Immunofluorescence
Materials:
-
Primary antibodies: Rabbit anti-TFF2 and Mouse anti-Ki-67
-
Secondary antibodies: Goat anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594) and Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Antigen retrieval solution
-
Blocking buffer
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Deparaffinize, rehydrate, and perform antigen retrieval as described above.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with a cocktail of both primary antibodies (anti-TFF2 and anti-Ki-67) overnight at 4°C.
-
Wash with PBS.
-
Incubate with a cocktail of both fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash with PBS in the dark.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash with PBS.
-
Mount with an antifade mounting medium.
-
Visualize using a fluorescence microscope with appropriate filters.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced gastric mucosal changes.
Caption: Experimental workflow for histological analysis.
References
- 1. Dynamic Expansion of Gastric Mucosal Doublecortin-Like Kinase 1–Expressing Cells in Response to Parietal Cell Loss Is Regulated by Gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DMP 777 in Genetic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DMP 777, a potent and selective human leukocyte elastase (HLE) inhibitor, in combination with genetic mouse models to study gastric injury, metaplasia, and carcinogenesis. This compound induces acute and reversible oxyntic atrophy through parietal cell necrosis, offering a powerful tool to investigate the consequences of parietal cell loss in various genetic contexts.
Mechanism of Action
This compound acts as a parietal cell-specific protonophore. This action dissipates the proton gradient across the tubulovesicular membranes of parietal cells, leading to their rapid necrosis.[1][2] This targeted cell death initiates a cascade of events, including the transdifferentiation of chief cells into Spasmolytic Polypeptide-Expressing Metaplasia (SPEM), a key pre-neoplastic lesion in the stomach.[3][4]
Applications in Genetic Mouse Models
The use of this compound in genetically engineered mice allows for the elucidation of gene function in the context of gastric injury and repair. By inducing acute parietal cell loss, researchers can study how specific genes influence the development of SPEM, inflammation, and progression to dysplasia.
Key Applications Include:
-
Investigating the role of specific genes in SPEM development: By administering this compound to knockout or transgenic mouse models, researchers can assess the impact of a gene of interest on the rate and extent of metaplasia.
-
Modeling gastric pre-neoplasia: The this compound model provides a controlled and reproducible method to induce SPEM, allowing for the study of molecular and cellular changes that occur during the early stages of gastric carcinogenesis.
-
Evaluating therapeutic interventions: The model can be used to test the efficacy of novel drugs aimed at preventing or reversing metaplasia and its progression.
Quantitative Data from this compound Treatment in Mouse Models
The following tables summarize quantitative data from studies utilizing this compound in various mouse models.
| Mouse Model | This compound Dosage | Treatment Duration | Key Quantitative Findings | Reference |
| Wild-type (e.g., C57BL/6) | 200 mg/kg (oral gavage) | 7-14 days | Emergence of SPEM without significant inflammation. | [5] |
| Gastrin-deficient (Gast-/-) | Single dose of 200 mg/kg (oral gavage) | 1 day | Rapid induction of oxyntic atrophy and SPEM. | [3][4] |
| Amphiregulin-deficient (Areg-/-) | Not specified | Spontaneous model, this compound used to induce acute SPEM | Used to study the role of Areg in a model of spontaneous parietal cell loss and metaplasia. | [5] |
| Atp4b-Cre;LSL-DTR | Not specified | Used in combination with diphtheria toxin | Demonstrated that parietal cell atrophy alone is not sufficient to induce metaplasia, and that this compound can still induce SPEM in the absence of parietal cells. | [6] |
| Parameter | Timepoint | Observation in Wild-Type Mice | Reference |
| Parietal Cell Number | 1-3 days post-DMP 777 | Significant decrease in H+/K+-ATPase positive cells. | [1] |
| SPEM Development | 7-14 days post-DMP 777 | Appearance of TFF2-positive glands at the base of oxyntic glands. | [5] |
| Chief Cell Transdifferentiation | 3 days post-DMP 777 in Gast-/- mice | Co-expression of TFF2 and the chief cell marker Mist1 in basal glands. | [3][4] |
| Cell Proliferation (BrdU incorporation) | 7-14 days post-DMP 777 | Increased number of BrdU-positive cells in the isthmus and base of glands. | [1] |
Experimental Protocols
Protocol 1: Induction of Oxyntic Atrophy and SPEM using this compound
Materials:
-
This compound (powder)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (18-20 gauge for adult mice)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of this compound solution:
-
On the day of administration, prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Ensure the solution is thoroughly mixed to ensure a uniform suspension.
-
-
Animal Handling and Dosing:
-
Weigh each mouse accurately to calculate the precise volume of this compound suspension to be administered.
-
Administer the this compound suspension via oral gavage.[7][8][9] Proper technique is crucial to avoid esophageal or gastric injury.
-
For a typical study inducing SPEM, administer this compound daily for 7 to 14 consecutive days.
-
A control group of mice should receive the vehicle alone following the same administration schedule.
-
-
Monitoring:
-
Monitor the animals daily for any signs of distress, weight loss, or changes in behavior.
-
Protocol 2: Tissue Collection and Histological Analysis
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
Procedure:
-
Tissue Harvest:
-
At the desired experimental endpoint, euthanize the mice according to approved institutional protocols.
-
Immediately dissect the stomach and open it along the greater curvature.
-
Gently rinse the gastric contents with cold PBS.
-
-
Fixation and Processing:
-
Fix the stomach in 4% PFA overnight at 4°C.
-
Wash the tissue with PBS.
-
Dehydrate the tissue through a graded series of ethanol.
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin.
-
-
Sectioning and Staining:
-
Cut 5 µm sections using a microtome and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E for general morphological assessment.
-
Protocol 3: Immunohistochemistry for SPEM and Cell Lineage Markers
Materials:
-
Primary antibodies (e.g., anti-TFF2, anti-Mist1, anti-HE4, anti-H+/K+-ATPase)
-
Secondary antibodies (conjugated to a detectable enzyme or fluorophore)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., normal goat serum in PBS)
-
DAB substrate kit (for enzymatic detection) or mounting medium with DAPI (for fluorescence)
Procedure:
-
Antigen Retrieval:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer (e.g., in a microwave or water bath).
-
-
Blocking:
-
Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with PBS.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
For enzymatic detection, incubate with a DAB substrate kit until the desired color intensity is reached.
-
For fluorescence detection, mount the coverslip with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Image the stained sections using a brightfield or fluorescence microscope.
-
Quantify the staining (e.g., number of positive cells per gland, percentage of positive area) using image analysis software. A reproducible scoring system can be adapted for the quantification of metaplasia.[6]
-
Visualizations
Signaling Pathway of this compound-Induced SPEM
Caption: this compound induced parietal cell loss and subsequent SPEM development.
Experimental Workflow for Studying this compound in Genetic Mouse Models
Caption: Workflow for this compound studies in genetically modified mice.
References
- 1. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamic Expansion of Gastric Mucosal Doublecortin-Like Kinase 1–Expressing Cells in Response to Parietal Cell Loss Is Regulated by Gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A reproducible scoring system for quantification of histologic lesions of inflammatory disease in mouse gastric epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. scribd.com [scribd.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: DMP 777 Treatment Duration in Chronic vs. Acute Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
DMP 777 is a potent, selective, and orally active inhibitor of human neutrophil elastase (HNE).[1] HNE is a serine protease implicated in the pathogenesis of various inflammatory diseases through its degradation of extracellular matrix components and modulation of inflammatory signaling. While this compound has been extensively studied for its ability to induce a model of chronic gastric atrophy, its application in acute inflammatory models is less documented in publicly available literature. These notes provide a detailed overview of the treatment durations and experimental protocols for this compound in a well-established chronic model and discuss the potential application and hypothetical treatment protocols for acute inflammatory models.
Data Presentation
The following tables summarize the quantitative data on this compound treatment duration in a chronic model of oxyntic atrophy and provide a hypothetical framework for an acute lung injury model.
Table 1: this compound Treatment in a Chronic Model of Oxyntic Atrophy in Rodents
| Parameter | Details | Reference |
| Animal Model | CD-1 Rats, Mice | [2][3] |
| Disease Induction | Administration of this compound | [2][3] |
| Dosage | 200 mg/kg/day | [2][3][4] |
| Route of Administration | Oral gavage | [2][4] |
| Treatment Duration | Acute Effects: Single dose to 3 daysChronic Effects: 14 days to 1 year | [3] |
| Observed Outcomes | Acute: Parietal cell necrosis within 24 hours, increased serum gastrin, hypochlorhydria.Chronic: Oxyntic atrophy, foveolar hyperplasia, spasmolytic polypeptide-expressing metaplasia (SPEM), decreased chief cell and enterochromaffin-like cell populations. | [2][3] |
Table 2: Hypothetical this compound Treatment in an Acute Lung Injury (ALI) Model in Mice
| Parameter | Details (Hypothetical) | Reference |
| Animal Model | C57BL/6 Mice | [5] |
| Disease Induction | Intratracheal instillation of lipopolysaccharide (LPS) | [6] |
| Dosage | 10-100 mg/kg (estimated based on other elastase inhibitors) | N/A |
| Route of Administration | Intraperitoneal or oral gavage | N/A |
| Treatment Duration | Pre-treatment (e.g., 1 hour before LPS) and post-treatment (e.g., 6 and 12 hours after LPS) | N/A |
| Potential Outcomes | Reduction in neutrophil infiltration in bronchoalveolar lavage fluid, decreased pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β), reduced lung edema, improved lung function. | N/A |
Experimental Protocols
Chronic Model: this compound-Induced Oxyntic Atrophy in Rats
This protocol describes the induction of oxyntic atrophy in rats using this compound, a model for studying chronic atrophic gastritis and metaplasia.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
CD-1 rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Standard laboratory equipment for animal housing and euthanasia
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.
-
This compound Preparation: Prepare a suspension of this compound in the vehicle solution at a concentration suitable for administering 200 mg/kg in a reasonable volume (e.g., 5-10 mL/kg).
-
Dosing: Administer this compound (200 mg/kg) or vehicle solution to the control group via oral gavage daily.
-
Monitoring: Monitor animals daily for any signs of distress.
-
Study Endpoints:
-
Acute Effects: Euthanize a subset of animals at 1, 2, and 3 days post-treatment to observe acute parietal cell necrosis.
-
Chronic Effects: Continue daily dosing for the desired duration (e.g., 14 days, 3 months, 6 months, or 1 year) to study the development of oxyntic atrophy and SPEM.
-
-
Tissue Collection and Analysis:
-
At the designated endpoint, euthanize the animals.
-
Collect the stomach and fix it in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histological analysis.
-
Immunohistochemistry for specific cell markers (e.g., H+/K+-ATPase for parietal cells, intrinsic factor for chief cells) can also be performed.
-
Hypothetical Acute Model: this compound in LPS-Induced Acute Lung Injury in Mice
This hypothetical protocol outlines how this compound could be evaluated for its efficacy in a model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (male, 8-10 weeks old)
-
Intratracheal instillation device
-
Equipment for bronchoalveolar lavage (BAL)
-
ELISA kits for cytokine measurement
-
Flow cytometer for cell counting
Procedure:
-
Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week.
-
This compound Administration: Administer this compound (e.g., 10-100 mg/kg, dose to be optimized) or vehicle via intraperitoneal injection or oral gavage 1 hour before LPS challenge.
-
ALI Induction: Anesthetize the mice and intratracheally instill LPS (e.g., 1-5 mg/kg) in a small volume of sterile saline. A control group should receive saline only.
-
Post-treatment (Optional): A second dose of this compound could be administered at a specified time point after LPS challenge (e.g., 6 hours).
-
Study Endpoint: Euthanize mice 24 hours after LPS instillation.
-
BAL Fluid Collection:
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.
-
Collect the BAL fluid and centrifuge to separate the cells from the supernatant.
-
-
Analysis:
-
Cellular Infiltration: Resuspend the cell pellet and perform a total and differential cell count to determine the number of neutrophils.
-
Cytokine Analysis: Use the BAL fluid supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.
-
Lung Edema: Determine the lung wet-to-dry weight ratio.
-
Histology: Perfuse the lungs, fix in formalin, and process for H&E staining to assess lung injury.
-
Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Signaling Pathway of Neutrophil Elastase in Inflammation
Caption: Simplified pathway of neutrophil elastase-mediated inflammation and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Chronic Model (Oxyntic Atrophy)
Caption: Workflow for the this compound-induced chronic oxyntic atrophy model in rats.
Diagram 3: Experimental Workflow for Hypothetical Acute Model (ALI)
Caption: Hypothetical workflow for evaluating this compound in an acute lung injury model.
Discussion
The available literature provides robust evidence for the use of this compound in a chronic model of gastric atrophy. The treatment duration in this model is adaptable, allowing for the study of both the acute cellular effects (parietal cell death within days) and the long-term consequences of chronic inflammation and tissue remodeling (metaplasia over weeks to months). A key feature of this model is the induction of pathology through the specific action of the drug itself, rather than an external inflammatory stimulus.
In contrast, there is a notable absence of published studies on the use of this compound in classic acute inflammatory models such as LPS-induced ALI, sepsis, or ischemia-reperfusion injury. This is surprising given that as a neutrophil elastase inhibitor, this compound would be a prime candidate for investigation in these conditions, which are characterized by a significant influx of neutrophils and subsequent tissue damage mediated by proteases like HNE.
For researchers interested in exploring the therapeutic potential of this compound in acute inflammation, the hypothetical protocol provided for an ALI model serves as a starting point. The treatment duration in such a model would be significantly shorter than in the chronic gastric atrophy model, typically involving pre-treatment and/or post-treatment within a 24-48 hour window, consistent with the acute nature of the inflammatory insult. The primary readouts would focus on the inhibition of the acute inflammatory response, rather than long-term tissue remodeling.
Conclusion
This compound is a versatile tool for studying both acute and chronic pathological processes. While its use in a chronic model of gastric atrophy is well-established with treatment durations spanning from days to a year, its potential in acute inflammatory models remains largely unexplored. The provided protocols and workflows offer a comprehensive guide for researchers working with this compound in the chronic setting and a framework for initiating studies in acute inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential of this compound in a broader range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resolution of acute lung injury and inflammation – a translational mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progression of Acute Lung Injury in Intratracheal LPS Rat Model: Efficacy of Fluticasone, Dexamethasone, and Pirfenidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reversibility of the Dmp-777-Induced Gastric Atrophy Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Dmp-777-induced gastric atrophy model, with a particular focus on its remarkable reversibility. This model serves as an invaluable tool for studying the mechanisms of gastric mucosal injury, regeneration, and the development of pre-neoplastic lesions such as spasmolytic polypeptide-expressing metaplasia (SPEM).
Introduction
Gastric atrophy, characterized by the loss of parietal cells, is a significant precursor to gastric cancer. The Dmp-777-induced model offers a unique advantage over other models as it allows for the study of both the induction of atrophy and the subsequent complete restoration of the normal gastric mucosa upon cessation of treatment. Dmp-777, a cell-permeant inhibitor of neutrophil elastase, acts as a protonophore with specificity for the acid-secreting membranes of parietal cells[1][2]. This targeted action leads to the selective necrosis of these cells, initiating a cascade of events including foveolar hyperplasia and the emergence of SPEM, which is believed to arise from the transdifferentiation of chief cells[1][3][4][5]. Crucially, withdrawal of Dmp-777 allows for the complete restitution of the normal mucosal architecture within months, providing a powerful system to investigate mucosal regeneration and the plasticity of gastric cell lineages[1][6].
Quantitative Data Summary
The following tables summarize the key quantitative changes observed during the induction and reversal of gastric atrophy with Dmp-777.
Table 1: Cellular and Hormonal Changes During Dmp-777-Induced Atrophy
| Parameter | Vehicle Control | Dmp-777 Treatment (3-6 months) | Citation |
| Parietal Cells | Normal Population | Marked Decrease | [1][7] |
| Chief Cells | Normal Population | Decreased Population | [1] |
| Foveolar Cells | Normal Compartment | Rapid Expansion (Hyperplasia) | [1] |
| Enterochromaffin-like Cells | Normal Population | Decreased Population | [1] |
| Somatostatin Cells | Normal Population | Decreased Population | [1] |
| Serum Gastrin Levels | Normal | Rapid and Sustained Increase | [1] |
| Dclk1-expressing Cells | Basal Level | Significantly Increased | [6] |
| BrdU-labeled Cells | Basal Level | Increased in Progenitor Zone | [1] |
Table 2: Reversibility of Cellular Changes After Dmp-777 Withdrawal
| Parameter | Dmp-777 Treatment (3-6 months) | 3 Months After Withdrawal | Citation |
| Mucosal Lineages | Altered (Atrophy and SPEM) | Complete Restitution to Normal | [1] |
| Parietal Cells | Markedly Decreased | Reacquired Normal Population | [6] |
| Dclk1-expressing Cells | Significantly Increased | Returned to Basal Levels | [6] |
Experimental Protocols
Induction of Gastric Atrophy with Dmp-777 in Rodents
Objective: To induce a reversible model of gastric oxyntic atrophy.
Materials:
-
Dmp-777
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
CD-1 or C57BL/6 mice, or Sprague-Dawley rats
-
Oral gavage needles
Procedure:
-
Prepare a suspension of Dmp-777 in the vehicle solution at a concentration suitable for a 200 mg/kg/day dosage.
-
Administer the Dmp-777 suspension to the animals via oral gavage once daily.
-
For induction of oxyntic atrophy in mice, a 3-day treatment period is typically sufficient[3]. To induce SPEM, a 14-day treatment period is recommended[3]. In rats, treatment can be extended for 3 to 6 months to sustain foveolar hyperplasia and oxyntic atrophy[1].
-
A control group of animals should receive the vehicle solution only.
-
At the desired time points, euthanize the animals and collect the stomachs for histological and molecular analysis.
Assessment of Gastric Atrophy Reversibility
Objective: To evaluate the restoration of the gastric mucosa following the cessation of Dmp-777 treatment.
Procedure:
-
Induce gastric atrophy in a cohort of animals as described in Protocol 1 for a period of 3 or 6 months.
-
After the induction period, cease the administration of Dmp-777.
-
Maintain the animals for a recovery period. A 3-month period has been shown to be sufficient for complete mucosal restitution[1].
-
At various time points during the recovery period (e.g., 1, 2, and 3 months), euthanize subsets of animals.
-
Collect the stomachs for comparative analysis with animals from the atrophy induction phase and vehicle-treated controls.
Histological Analysis of Gastric Mucosa
Objective: To visualize and quantify the cellular changes in the gastric mucosa.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Microscope
Procedure:
-
Fix the collected stomachs in 10% neutral buffered formalin overnight.
-
Process the tissues through a series of graded alcohols and xylene, and embed in paraffin wax.
-
Cut 5 µm sections using a microtome and mount on glass slides.
-
For general morphology, deparaffinize and rehydrate the sections and stain with H&E. This will allow for the assessment of parietal and chief cell populations, as well as overall glandular structure.
-
For the visualization of mucous cells and foveolar hyperplasia, perform PAS staining.
-
Examine the stained sections under a microscope and quantify changes in gland depth, cell numbers, and the extent of hyperplasia.
Immunohistochemistry for Specific Cell Lineages
Objective: To identify and localize specific cell types within the gastric mucosa.
Materials:
-
Paraffin-embedded tissue sections
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibodies (e.g., anti-H+,K+-ATPase for parietal cells, anti-intrinsic factor for chief cells, anti-TFF2 for SPEM, anti-BrdU for proliferating cells, anti-Dclk1 for tuft cells)
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP) or fluorophore
-
Chromogen substrate (e.g., DAB) or mounting medium with DAPI for fluorescence
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval by heating the slides in the appropriate buffer.
-
Block non-specific antibody binding with a suitable blocking solution (e.g., normal serum).
-
Incubate the sections with the primary antibody at the recommended concentration and duration.
-
Wash the sections and incubate with the secondary antibody.
-
For chromogenic detection, incubate with the substrate until the desired color intensity is reached. For fluorescent detection, mount with a DAPI-containing medium.
-
Counterstain with hematoxylin if using chromogenic detection.
-
Dehydrate, clear, and mount the slides.
-
Visualize and capture images using a microscope.
Visualizations
Caption: Mechanism of Dmp-777-induced gastric atrophy and metaplasia.
Caption: Experimental workflow for inducing and reversing gastric atrophy.
Caption: Cellular signaling and lineage changes during induction and reversal.
References
- 1. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMP-777 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Dynamic Expansion of Gastric Mucosal Doublecortin-Like Kinase 1–Expressing Cells in Response to Parietal Cell Loss Is Regulated by Gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Dmp 777 stability and degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DMP 777. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary cause of this compound degradation in solution is hydrolysis, particularly of its amide bond.[1][2][3] This degradation is significantly influenced by the pH of the solution.
Q2: What is the optimal pH for this compound stability in aqueous solutions?
This compound exhibits maximum stability in the pH range of 4 to 4.5.[3] In this pH range, water is the principal catalyst for the degradation reaction.
Q3: What are the main degradation pathways for this compound?
This compound degradation in solution is described by three main pathways:
-
Specific acid-catalyzed hydrolysis: This pathway is more prominent at low pH.[3]
-
Water-catalyzed hydrolysis: This is the predominant pathway in the pH range of maximum stability (pH 4-4.5).[3]
-
Specific base-catalyzed hydrolysis: This pathway becomes significant at higher pH values and involves the opening of the beta-lactam ring.[3]
Q4: How should this compound stock solutions be prepared and stored?
For optimal stability, it is recommended to prepare fresh solutions of this compound for immediate use. If storage is necessary, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.
Q5: What analytical techniques are suitable for monitoring this compound stability?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[2][3] Other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for the identification and structural elucidation of degradation products.[2][3]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in a Newly Prepared Solution
-
Possible Cause: The pH of the solution is outside the optimal stability range (pH 4-4.5).
-
Troubleshooting Steps:
-
Measure the pH of your solution.
-
If the pH is below 4 or above 5, adjust it to be within the 4-4.5 range using an appropriate buffer system (e.g., acetate buffer).
-
Prepare a fresh solution of this compound in the pH-adjusted buffer.
-
Re-evaluate the potency of the freshly prepared solution.
-
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram During a Stability Study
-
Possible Cause: Formation of degradation products due to hydrolysis. The major degradation product is a carboxylic acid resulting from the hydrolysis of an amide bond.[1][2][3]
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze a freshly prepared standard of this compound to ensure the unknown peaks are not artifacts of the HPLC system.
-
Characterize Degradants: If the peaks are confirmed to be degradation products, techniques like LC-MS and NMR can be used for their identification and structural characterization.[2][3]
-
Optimize Storage Conditions: Review the storage conditions (temperature, pH, light exposure) of your samples. Ensure they are stored under conditions that minimize degradation (e.g., pH 4-4.5, protected from light, and at recommended temperatures).
-
Data Presentation
The following tables summarize the expected stability profile of this compound under various conditions. Please note that the specific degradation rates should be determined experimentally for your specific formulation and storage conditions.
Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 25°C (Illustrative)
| pH | Predominant Degradation Pathway | Apparent First-Order Rate Constant (k_obs) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | Acid-Catalyzed Hydrolysis | > 0.1 | < 7 |
| 4.0 | Water-Catalyzed Hydrolysis | ~ 0.01 | ~ 70 |
| 4.5 | Water-Catalyzed Hydrolysis | ~ 0.009 | ~ 77 |
| 7.0 | Base-Catalyzed Hydrolysis | > 0.05 | < 14 |
| 9.0 | Base-Catalyzed Hydrolysis | > 0.2 | < 3.5 |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under nitrogen if possible. |
| -20°C | Up to 1 month | Store under nitrogen if possible. |
| 2-8°C | Short-term (days) | Stability is pH-dependent. Recommended for solutions buffered at pH 4-4.5. |
| Room Temperature | Not recommended for storage | Prepare fresh solutions for immediate use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 N NaOH.
-
Incubate at room temperature for a specified period (e.g., 1, 2, 4, 8 hours).
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Incubate at room temperature for a specified period, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid drug substance at an elevated temperature (e.g., 70°C) for a specified period.
-
Dissolve the heat-stressed solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and visible light for a specified duration.
-
Prepare a solution of the stressed sample in the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
This is a general template. The specific parameters should be optimized and validated for your instrumentation and specific application.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Workflow for this compound forced degradation studies.
Caption: Simplified HLE signaling pathway inhibited by this compound.
References
- 1. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and identification of a degradation product in a capsule formulation containing the elastase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Dmp 777 Dosing Solution Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH optimization for Dmp 777 dosing solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a this compound dosing solution?
A1: The pH of maximum stability for this compound is in the range of 4.0 to 4.5.[1] At this pH, the primary catalyst for degradation is water, and the rates of acid and base-catalyzed degradation are minimized.
Q2: Why is pH optimization critical for this compound?
A2: this compound has a pKa of 7.04 for its protonated piperazine nitrogen.[1] Its solubility and stability are therefore highly pH-dependent. Preparing the dosing solution at an optimal pH is crucial to prevent precipitation of the compound and to minimize chemical degradation, ensuring accurate and reproducible experimental results.
Q3: What are the primary degradation pathways for this compound?
A3: this compound undergoes both acid- and base-catalyzed degradation. The proposed mechanism for acid-catalyzed degradation involves alkyl-nitrogen heterolysis, while base-catalyzed degradation proceeds via the opening of the beta-lactam ring.[1]
Q4: Can I use buffers to prepare my this compound dosing solution?
A4: Yes, the use of buffers is recommended to maintain the solution pH within the optimal range of 4.0-4.5. However, it is important to be aware of potential buffer catalysis, where the buffer species themselves can increase the rate of degradation.[1] It is advisable to use the lowest concentration of buffer necessary to maintain the desired pH.
Q5: What solvents can be used to prepare this compound stock solutions?
A5: this compound is soluble in DMSO.[2] For in vivo studies, various formulations have been reported, often involving a co-solvent system such as DMSO, PEG300, Tween-80, and saline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition to aqueous media | The pH of the final solution is outside the optimal range for this compound solubility. | Adjust the pH of the aqueous vehicle to 4.0-4.5 before adding the this compound stock solution. Use a suitable buffer to maintain the pH. |
| The concentration of this compound exceeds its solubility at the given pH. | Lower the final concentration of this compound in the dosing solution. Perform a solubility assessment to determine the maximum soluble concentration at the optimal pH. | |
| Loss of compound activity over time | The dosing solution was not stored properly, leading to degradation. | Prepare fresh dosing solutions before each experiment. If short-term storage is necessary, store at 2-8°C and protect from light. Conduct stability studies to determine the acceptable storage duration. |
| The pH of the solution has shifted outside the optimal stability range of 4.0-4.5. | Ensure the buffering capacity of your formulation is sufficient to maintain the pH during storage and use. Re-measure the pH of the solution before use. | |
| Inconsistent experimental results | Variability in the preparation of the dosing solution. | Follow a standardized and detailed experimental protocol for solution preparation. Ensure all reagents are of high quality and that measurements are accurate. |
| Degradation of the compound due to inappropriate pH. | Utilize a stability-indicating analytical method, such as HPLC, to confirm the concentration and purity of this compound in your dosing solution before each experiment.[1] |
Data Presentation
Table 1: Illustrative Solubility Profile of a Weakly Basic Compound Similar to this compound (pKa ~7.0)
Note: The following data is representative of a weakly basic compound and is provided for illustrative purposes to demonstrate the pH-dependent solubility. Actual solubility of this compound should be experimentally determined.
| pH | Solubility (mg/mL) |
| 2.0 | > 10 |
| 4.0 | 5.8 |
| 6.0 | 1.2 |
| 7.4 | < 0.1 |
| 8.0 | < 0.1 |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
This protocol outlines a method to determine the solubility of this compound at various pH values.
Materials:
-
This compound powder
-
Phosphate-citrate buffers (or other suitable buffers) at various pH values (e.g., 2.0, 4.0, 4.5, 6.0, 7.4, 8.0)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
0.22 µm syringe filters
Procedure:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Securely cap the vials and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved solid material.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC method.
-
Plot the determined solubility (in mg/mL) against the corresponding pH.
Protocol 2: Preparation of a pH-Optimized this compound Dosing Solution
This protocol describes the preparation of a 1 mg/mL this compound dosing solution in a buffered aqueous vehicle.
Materials:
-
This compound powder
-
DMSO
-
Citrate buffer (e.g., 10 mM, pH 4.2)
-
Sterile, calibrated equipment
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
Prepare the aqueous vehicle by creating a 10 mM citrate buffer and adjusting the pH to 4.2.
-
Slowly add the required volume of the this compound DMSO stock solution to the pH-adjusted citrate buffer while vortexing to achieve the final desired concentration of 1 mg/mL.
-
Visually inspect the final solution for any signs of precipitation.
-
If necessary, confirm the final pH of the dosing solution.
-
It is recommended to confirm the concentration and purity of the final dosing solution using a stability-indicating HPLC method.
-
Prepare the dosing solution fresh before each experiment.
Visualizations
Caption: Simplified signaling pathway of this compound action.
References
Technical Support Center: Dmp 777 Experimental Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dmp 777. The following information addresses potential issues related to this compound toxicity and its mitigation with omeprazole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of human leukocyte elastase (HLE).[1][2][3] It is also referred to as L-694,458.[2] Its primary therapeutic target is HLE, a serine protease involved in inflammatory processes.
Q2: What are the known toxicities associated with this compound administration in preclinical models?
The most significant reported toxicity of this compound in animal models is severe gastric mucosal injury, specifically oxyntic atrophy.[4][5] This condition is characterized by the selective loss of parietal cells in the stomach lining.[4][6] This parietal cell ablation can lead to secondary effects such as foveolar hyperplasia and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM).[4][5]
Q3: What is the underlying mechanism of this compound-induced gastric toxicity?
This compound is understood to act as a parietal cell-specific protonophore.[4][6] It dissipates the proton gradient across the gastric tubulovesicle membrane without directly inhibiting the H+/K+-ATPase.[4] This action is thought to induce parietal cell necrosis through the backwash of luminal acid into the actively secreting cells.[4]
Q4: How can this compound-induced gastric toxicity be mitigated?
Co-administration of the proton pump inhibitor (PPI) omeprazole has been shown to effectively ameliorate the gastric toxicity induced by this compound.[2][4]
Q5: What is the mechanism by which omeprazole mitigates this toxicity?
Omeprazole is a proton pump inhibitor that suppresses active gastric acid secretion.[4] By inhibiting the proton pump, omeprazole reduces the availability of acid that would otherwise cause a "backwash" into the parietal cells, a process facilitated by the protonophore action of this compound. This suppression of active acid secretion is crucial for protecting parietal cells from this compound's cytotoxic effects.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high levels of gastric mucosal damage (parietal cell loss, foveolar hyperplasia) in animal models. | This compound-induced toxicity due to its protonophore activity. | Co-administer omeprazole with this compound. Pre-treatment with omeprazole before this compound administration is recommended.[2][4] |
| High variability in the severity of gastric lesions between experimental subjects. | Differences in individual gastric acid secretion levels. | Ensure consistent dosing and timing of both this compound and omeprazole. Standardize feeding and fasting protocols for the animal subjects to normalize baseline gastric acid levels. |
| Difficulty replicating the protective effect of omeprazole. | Incorrect timing of omeprazole administration relative to this compound. | Administer the first dose of omeprazole approximately one hour prior to the this compound dose to ensure adequate suppression of acid secretion.[2] A second dose of omeprazole may be administered approximately 6 hours after the last this compound dose.[2] |
| Concern about the potential systemic effects of omeprazole on the experimental outcome, particularly on neutrophil function. | Omeprazole has been reported to inhibit the production of toxic oxidants by neutrophils and may affect phagocytosis.[7][8] | For studies where neutrophil function is a primary endpoint, consider the potential confounding effects of omeprazole. It may be necessary to include additional control groups to isolate the effects of omeprazole from those of this compound. |
Experimental Protocols
In Vivo Mitigation of this compound-Induced Gastric Toxicity in Rats
This protocol is based on a study demonstrating the ameliorating effects of omeprazole on this compound-induced oxyntic atrophy.[2][4]
1. Animal Model:
-
Male Sprague-Dawley or CD-1 rats.[4]
2. Reagents and Dosing:
-
This compound: Administered by oral gavage at a dose of 200 mg/kg/day.[6]
-
Omeprazole: Administered subcutaneously or orally.
-
Bromodeoxyuridine (BrdU): Administered by intraperitoneal injection (50 mg/kg) 2 hours prior to necropsy to label cells in S-phase.
3. Experimental Groups:
-
Group 1 (Control): Vehicle administration.
-
Group 2 (this compound only): this compound (200 mg/kg/day, p.o.).
-
Group 3 (Omeprazole only): Omeprazole.
-
Group 4 (this compound + Omeprazole): Co-administration of this compound and omeprazole.
4. Administration Schedule:
-
Day 1-3 (or 4): Administer this compound to Groups 2 and 4.
-
On days of this compound administration: In Group 4, administer the first dose of omeprazole approximately 1 hour before the this compound dose. Administer a second dose of omeprazole approximately 6 hours after the final this compound dose.[2]
-
2 hours before sacrifice: Administer BrdU to all animals.
-
Sacrifice: Groups can be sacrificed on Day 4 or Day 5 for tissue collection.[2]
5. Endpoints and Analysis:
-
Histology: Collect gastric tissue and fix in 10% neutral buffered formalin. Process for paraffin embedding and sectioning. Stain with Hematoxylin and Eosin (H&E) to assess general morphology, parietal cell loss, and foveolar hyperplasia.
-
Immunohistochemistry:
-
Stain for H+/K+-ATPase to identify and quantify parietal cells.
-
Stain for BrdU to assess cell proliferation.
-
-
Quantitative Analysis:
-
Count the number of H+/K+-ATPase-positive cells per gastric gland.
-
Count the number of BrdU-positive cells in the proliferative zone of the gastric glands.
-
Data Presentation
Table 1: Expected Outcomes of this compound and Omeprazole Co-administration
| Treatment Group | Parietal Cell Number (H+/K+-ATPase Staining) | Cell Proliferation (BrdU-positive cells) | Foveolar Hyperplasia |
| Control | Normal | Baseline | Absent |
| This compound only | Markedly decreased[2][9] | Significantly increased | Prominent[4] |
| Omeprazole only | Normal | Baseline | Absent |
| This compound + Omeprazole | Significantly ameliorated loss compared to this compound alone[2][4] | Significantly decreased compared to this compound alone[2] | Ameliorated[4] |
Visualizations
Signaling Pathways and Mechanisms
Caption: Mechanism of this compound toxicity and omeprazole mitigation.
Experimental Workflow
Caption: In vivo experimental workflow for mitigating this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Omeprazole attenuates oxygen-derived free radical production from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Omeprazole inhibits phagocytosis and acidification of phagolysosomes of normal human neutrophils in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
Technical Support Center: DMP-777-Induced Oxyntic Atrophy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DMP-777-induced oxyntic atrophy model. Inconsistent results are a common challenge in preclinical research, and this resource aims to provide clarity and practical solutions for obtaining reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is DMP-777 and how does it induce oxyntic atrophy?
A1: DMP-777 is a compound that acts as a protonophore with specificity for the acid-secreting parietal cells of the stomach.[1] It partitions into the acidic environment of the parietal cell canaliculi and dissipates the proton gradient, leading to a backwash of luminal acid into the actively secreting cells.[2] This process induces selective necrosis of parietal cells, resulting in their loss, a condition known as oxyntic atrophy.[3]
Q2: Is the oxyntic atrophy induced by DMP-777 reversible?
A2: Yes, one of the key features of the DMP-777 model is the reversibility of oxyntic atrophy. Following withdrawal of the drug, the gastric mucosa can undergo complete restitution of the normal cell lineages.[1]
Q3: What are the typical morphological changes observed after DMP-777 administration?
A3: Acute administration of DMP-777 leads to parietal cell necrosis, characterized by cytoplasmic condensation and vacuolation.[3] Subsequently, there is a loss of parietal cells and a compensatory increase in foveolar hyperplasia.[4] With sustained treatment, a metaplastic lineage known as spasmolytic polypeptide-expressing metaplasia (SPEM) emerges, which is believed to arise from the transdifferentiation of chief cells.[5][6]
Q4: How quickly does spasmolytic polypeptide-expressing metaplasia (SPEM) develop after DMP-777 treatment?
A4: The timeline for SPEM development can vary. In wild-type mice, SPEM typically appears after 7 to 14 days of DMP-777 treatment.[7][8] However, in certain genetic backgrounds, such as gastrin-deficient mice, SPEM can develop as early as a single day after treatment.[8]
Q5: What is the proposed mechanism for the development of SPEM?
A5: The leading hypothesis is that SPEM arises from the transdifferentiation of mature chief cells.[6] The loss of parietal cells is thought to trigger a reprogramming of chief cells, leading them to adopt a mucous-secreting phenotype characteristic of SPEM.
Troubleshooting Guide
Inconsistent results with DMP-777-induced oxyntic atrophy can arise from various factors. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or minimal oxyntic atrophy observed | - Insufficient Drug Dosage: The effect of DMP-777 is dose-dependent. Lower doses may not be sufficient to induce significant parietal cell loss. - Drug Instability/Improper Formulation: DMP-777 may degrade if not stored or prepared correctly. - Animal Strain/Species Resistance: Different rodent strains or species may exhibit varying sensitivity to DMP-777. | - Verify Dosage: Ensure the dosage is consistent with published protocols (e.g., 200 mg/kg/day for rats, 350 mg/kg/day for mice).[1] - Check Drug Preparation: Prepare DMP-777 fresh for each administration. A common vehicle is 0.5% methylcellulose.[8] - Review Animal Model: Confirm the responsiveness of the chosen animal strain from literature. Consider using a more sensitive strain if necessary. |
| High variability in the degree of atrophy between animals | - Inconsistent Gavage Technique: Improper oral gavage can lead to variable drug delivery and absorption. - Individual Animal Differences: Biological variability in metabolism and response to the drug. - Underlying Health Status of Animals: Subclinical infections or stress can influence physiological responses. | - Standardize Gavage Procedure: Ensure all personnel are proficient in oral gavage to minimize stress and ensure consistent delivery. - Increase Sample Size: A larger cohort of animals can help to account for individual variability. - Monitor Animal Health: Ensure animals are healthy and housed in a stable, low-stress environment. |
| Unexpected Histological Findings | - Presence of Inflammation: While DMP-777 is known to induce atrophy with minimal inflammation, a significant inflammatory infiltrate may suggest a confounding factor. - Progression to Dysplasia: DMP-777-induced SPEM typically does not progress to dysplasia, even with long-term administration.[3] | - Rule out Infection: Check for any potential pathogens in the animal facility. - Confirm Compound Identity and Purity: Ensure the DMP-777 used is of high purity. - Re-evaluate Histology: Have an independent pathologist review the slides to confirm the findings. |
| Inconsistent SPEM Development | - Genetic Background of Animals: As mentioned, gastrin-deficient mice show accelerated SPEM development.[8] Other genetic factors may also play a role. - Duration of Treatment: Insufficient treatment duration may not allow for the full development of SPEM. | - Characterize Genetic Background: Be aware of the genetic background of your animals and its potential influence on the phenotype. - Optimize Treatment Duration: Ensure the treatment period is adequate for SPEM development in your specific model (typically 7-14 days in wild-type mice).[7][8] |
| Amelioration of DMP-777 Effects | - Co-administration of Proton Pump Inhibitors (PPIs): PPIs like omeprazole can protect parietal cells from the toxic effects of DMP-777 by suppressing acid secretion.[2] | - Review Experimental Design: If you are not intentionally studying the effect of PPIs, ensure that no such compounds are being inadvertently administered. |
Quantitative Data Summary
The following tables summarize quantitative data reported in studies using the DMP-777 model.
Table 1: Cellular Proliferation in Mouse Gastric Mucosa Following DMP-777 Treatment
| Time Point | Marker | Fold Change vs. Control | Reference |
| 7 Days | BrdU | 2.5-fold increase | [7] |
| 14 Days | BrdU | 2.5-fold increase | [7] |
| 3-14 Days | MCM3 | Significant increase | [8] |
| 7 Days | Ki-67 | Smaller, significant increase | [8] |
Table 2: Timeline of Histological Changes in Rodent Models
| Animal Model | Dosage | Time Point | Key Histological Findings | Reference |
| CD-1 Rats | 200 mg/kg/day | 1 Day | Severe parietal cell necrosis | [3] |
| CD-1 Rats | 200 mg/kg/day | 3-6 Months | Sustained foveolar hyperplasia and oxyntic atrophy | [1] |
| Wild-type Mice | 350 mg/kg/day | 2 Days | Rapid loss of parietal cells | |
| Wild-type Mice | 350 mg/kg/day | 7-14 Days | Emergence of SPEM | [7][8] |
| Gastrin-deficient Mice | 350 mg/kg/day | 1 Day | Development of SPEM | [8] |
Experimental Protocols
Protocol 1: Induction of Oxyntic Atrophy in Rats
-
Animal Model: Male CD-1 rats.
-
DMP-777 Preparation: Prepare a suspension of DMP-777 in 0.5% methylcellulose.
-
Administration: Administer DMP-777 daily via oral gavage at a dose of 200 mg/kg body weight.[1]
-
Duration: Treatment duration can range from a few days for acute studies to several months for chronic studies.[1][3]
-
Tissue Collection and Analysis: At the desired time point, euthanize the animals and collect the stomachs. Fix the tissue in 10% neutral buffered formalin for histological analysis.
Protocol 2: Induction of Oxyntic Atrophy and SPEM in Mice
-
Animal Model: C57BL/6 or other relevant mouse strains.
-
DMP-777 Preparation: Prepare a suspension of DMP-777 in 0.5% methylcellulose.
-
Administration: Administer DMP-777 daily via oral gavage at a dose of 350 mg/kg body weight.
-
Duration: For SPEM induction, a treatment period of 7-14 days is typically required for wild-type mice.[7][8]
-
Tissue Collection and Analysis: Collect stomach tissue and fix for histological and immunohistochemical analysis of parietal cell loss and SPEM markers (e.g., TFF2, Griffonia simplicifolia II lectin).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Chief Cell Transdifferentiation to SPEM
The loss of parietal cells induced by DMP-777 is a critical initiating event that triggers a cascade of signaling events, leading to the transdifferentiation of chief cells into SPEM. While the complete pathway is still under investigation, key signaling molecules have been identified. Activation of the Ras/MAPK pathway has been shown to be involved in the development of SPEM.[5] Additionally, STAT3 signaling may play a role in the associated epithelial proliferation and metaplasia.
Caption: Proposed signaling cascade in DMP-777-induced SPEM development.
Experimental Workflow for Studying DMP-777-Induced Oxyntic Atrophy
This workflow outlines the key steps from experimental planning to data analysis.
Caption: A typical experimental workflow for DMP-777 studies.
Logical Relationship of Factors Causing Inconsistent Results
Understanding the interplay of different experimental variables is crucial for troubleshooting.
Caption: Key factors contributing to variability in the DMP-777 model.
References
- 1. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role of spasmolytic polypeptide-expressing metaplasia in gastric mucosal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chief cell plasticity is the origin of metaplasia following acute injury in the stomach mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Expansion of Gastric Mucosal Doublecortin-Like Kinase 1–Expressing Cells in Response to Parietal Cell Loss Is Regulated by Gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dmp 777 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dmp 777 in in vivo experiments. The following information addresses potential off-target effects and other common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vivo?
This compound was initially developed as a potent and selective inhibitor of human leukocyte elastase (HLE)[1]. However, its most significant in vivo effect is the selective ablation of gastric parietal cells[2][3][4]. It acts as a parietal cell-specific protonophore, dissipating the proton gradient across the tubulovesicles of these cells without directly impairing H+/K+-ATPase activity[2][4]. This disruption of the proton gradient is believed to induce parietal cell necrosis[2][3].
Q2: What are the expected morphological changes in the gastric mucosa following this compound administration?
Administration of this compound in rodents leads to a rapid and selective loss of parietal cells, a condition known as oxyntic atrophy[2][3][4]. This primary effect is followed by several histological changes, including:
-
Foveolar hyperplasia: An increase in the number of surface mucous cells (foveolar cells)[1][2][4].
-
Spasmolytic Polypeptide Expressing Metaplasia (SPEM): The emergence of a metaplastic lineage that expresses spasmolytic polypeptide (also known as TFF2)[2][3].
-
Increased Progenitor Zone Activity: An increase in the proliferation of progenitor cells in response to the loss of parietal cells[4].
-
Decreased Chief, ECL, and Somatostatin Cells: With prolonged dosing, a reduction in these cell populations has been observed[4].
Q3: Are the gastric effects of this compound reversible?
Yes, studies in rats have shown that the oxyntic atrophy and associated histological changes induced by this compound are reversible. Upon withdrawal of the drug after 3 or 6 months of dosing, complete restoration of the normal mucosal lineages was observed within 3 months[4].
Q4: I am observing significant weight loss and general poor health in my animals treated with this compound. Is this expected?
While the primary reported effect is on the gastric mucosa, high doses of any compound can lead to systemic toxicity. The profound hypochlorhydria and gastric changes induced by this compound could potentially affect nutrient absorption and overall health. It is crucial to monitor the animals' general health, including body weight and food intake, and to consider adjusting the dosage if excessive toxicity is observed.
Troubleshooting Guide
Issue: Excessive Parietal Cell Loss and Gastric Atrophy
Researchers may encounter a more severe than expected loss of parietal cells and subsequent gastric atrophy, potentially impacting the overall health of the experimental animals.
Potential Cause:
The cytotoxic effect of this compound on parietal cells is dependent on active acid secretion. The drug is thought to act as a protonophore, causing a "backwash" of luminal acid into the actively secreting parietal cells, leading to necrosis[2].
Troubleshooting Strategy: Co-administration with a Proton Pump Inhibitor
To mitigate the extensive parietal cell loss, co-administration of a proton pump inhibitor, such as omeprazole, can be employed. Omeprazole inhibits the H+/K+-ATPase, thereby reducing active acid secretion and protecting the parietal cells from the protonophore action of this compound[1][2].
Expected Outcome:
Co-administration of omeprazole has been shown to significantly ameliorate this compound-induced parietal cell loss and foveolar hyperplasia[1][2].
Data Summary
Table 1: Effects of this compound on Gastric Mucosa in Rodents
| Parameter | Vehicle Control | This compound Treatment | This compound + Omeprazole | Citation(s) |
| Parietal Cell Population | Normal | Significant reduction/ablation | Ameliorated loss | [2],[4],[1] |
| Foveolar Cells | Normal | Marked hyperplasia | Decreased hyperplasia | [2],[4],[1] |
| SPEM | Absent | Present after several days of treatment | Not explicitly stated, but likely reduced due to parietal cell protection | [2],[3] |
| Serum Gastrin | Normal | Rapid and significant increase | Not explicitly stated, but likely attenuated due to less parietal cell loss | [4] |
| Gastric Acid Secretion | Normal | Severe hypochlorhydria | Profound inhibition | [4] |
Experimental Protocols
Protocol 1: Induction of Oxyntic Atrophy in Rats with this compound
-
Drug Administration: this compound is administered orally via gavage at a dose of 200 mg/kg/day[4].
-
Vehicle: The vehicle used for this compound administration should be clearly defined and administered to a control group.
-
Duration: Dosing can range from a single dose to several months, depending on the desired outcome (acute parietal cell necrosis vs. sustained oxyntic atrophy)[3][4].
-
Endpoint Analysis:
-
Histology: Gastric tissue is collected, fixed (e.g., in 10% neutral buffered formalin), and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess general morphology, parietal cell loss, and foveolar hyperplasia. Periodic acid-Schiff (PAS) staining can be used to identify mucous cells[4].
-
Immunohistochemistry: Staining for H+/K+-ATPase can specifically identify parietal cells. Staining for markers of proliferation, such as Bromodeoxyuridine (BrdU) or Ki-67, can assess progenitor cell activity[1][4].
-
Serum Analysis: Blood samples can be collected to measure serum gastrin levels via ELISA or radioimmunoassay[4].
-
Protocol 2: Amelioration of this compound-Induced Parietal Cell Loss with Omeprazole
-
Animal Model: Male Sprague-Dawley rats[2].
-
Pre-treatment: Animals are pre-treated with omeprazole (e.g., 30 mg/kg) twice daily for two days prior to this compound administration[1].
-
Co-administration: On the day(s) of this compound treatment (e.g., 200 mg/kg), omeprazole is administered approximately 1 hour before this compound and again 6 hours after the last dose of this compound[1].
-
Control Groups:
-
Vehicle control
-
This compound only
-
Omeprazole only
-
-
Endpoint Analysis: As described in Protocol 1.
Visualizations
Caption: Proposed mechanism of this compound-induced parietal cell necrosis.
Caption: General experimental workflow for studying this compound in vivo.
References
Technical Support Center: DMP-777 for Parietal Cell Ablation
Welcome to the technical support center for DMP-777-mediated parietal cell ablation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to ensure consistent and effective experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DMP-777 in inducing parietal cell ablation?
A1: DMP-777 acts as a protonophore with specificity for the acid-secreting membranes of parietal cells.[1][2] It dissipates the proton gradient across the tubulovesicular membranes of these cells without directly inhibiting the H+/K+-ATPase.[1][2][3] This action is thought to induce parietal cell necrosis through the backwash of luminal acid into the actively secreting cells.[1] This targeted cytotoxicity leads to the selective ablation of parietal cells, while largely sparing other gastric mucosal cell types like chief cells.[4]
Q2: What is the recommended dosage and administration route for consistent parietal cell ablation?
A2: For consistent and acute parietal cell ablation in rodents, a dose of 200 mg/kg administered via oral gavage is commonly reported.[4] Studies in rats have shown that this dosage, given daily, results in severe parietal cell necrosis within 24 hours.[4] Lower doses (e.g., 50 mg/kg/day) may result in minimal gastric changes.[3]
Q3: How should I prepare and handle DMP-777 for my experiments?
A3: DMP-777 solutions are known to be unstable and should be prepared fresh before each use.[5] The compound's stability is pH-dependent, with maximum stability in the pH range of 4 to 4.5.[6] Degradation can occur through acid- and base-catalyzed hydrolysis.[6] Therefore, careful control of the vehicle pH and immediate use after preparation are critical for consistent results. For in vivo studies, DMP-777 can be administered by oral gavage.[2]
Q4: What are the expected histological outcomes following DMP-777 administration?
A4: Within 24 hours of a single 200 mg/kg dose of DMP-777, you can expect to observe acute parietal cell necrosis.[4] Electron microscopy reveals dilatation of secretory canaliculi, loss of microvilli, cytoplasmic condensation, and cell shrinkage in parietal cells.[4] Following acute parietal cell loss, you may observe foveolar hyperplasia and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM).[1][7] In mice, SPEM can be observed as a direct consequence of parietal cell loss after 14 days of treatment.[4]
Q5: How can I confirm successful parietal cell ablation?
A5: Successful ablation can be confirmed through histological analysis of gastric tissue. Staining with H&E will show the loss of the large, eosinophilic parietal cells from the fundic glands.[3] Immunohistochemical staining for the H+/K+-ATPase, a specific marker for parietal cells, can provide more definitive confirmation of their absence.[3] Additionally, an increase in serum gastrin levels and severe hypochlorhydria are physiological indicators of successful parietal cell ablation.[2]
Troubleshooting Guide
Issue: Inconsistent or incomplete parietal cell ablation.
This is a common issue that can arise from several factors. Below is a systematic guide to troubleshoot and resolve this problem.
-
DMP-777 Solution Instability:
-
Recommendation: Always prepare DMP-777 solutions fresh immediately before administration.[5] Due to its instability, storing the solution, even for a short period, can lead to degradation and reduced efficacy.
-
-
Incorrect Dosage:
-
Recommendation: Ensure the correct dosage of 200 mg/kg is being administered for acute ablation in rodents.[4] Verify the accuracy of your calculations and the concentration of your dosing solution.
-
-
Suboptimal Acid Secretion:
-
Recommendation: The cytotoxic effect of DMP-777 is dependent on active acid secretion by parietal cells.[1] Ensure that the animals are in a state where acid secretion is not suppressed. Co-administration of proton pump inhibitors like omeprazole has been shown to ameliorate DMP-777-induced parietal cell loss.[1][8]
-
-
Animal Model Variability:
-
Recommendation: While DMP-777 is effective in both rats and mice, there can be strain-specific differences in response. If you are using a different rodent strain than those cited in the literature, a pilot study to determine the optimal dose and timing may be necessary.
-
Troubleshooting Flowchart
Caption: Troubleshooting inconsistent DMP-777 results.
Data Presentation
Table 1: Recommended DMP-777 Dosage and Expected Onset of Parietal Cell Ablation
| Animal Model | Dosage (mg/kg) | Administration Route | Time to Onset of Necrosis | Reference |
| Rat (CD-1) | 200 | Oral Gavage | 24 hours | [4] |
| Mouse | 200 | Oral Gavage | 3 days for oxyntic atrophy | [4] |
Table 2: Timeline for the Development of Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) Post-Ablation
| Animal Model | DMP-777 Treatment Duration | Outcome | Reference |
| Mouse | 14 days | Induction of SPEM | [4] |
| Gastrin-deficient Mouse | 1 day | Rapid emergence of SPEM | [7] |
| Wild-type Mouse | 7-10 days | Emergence of SPEM | [7] |
Experimental Protocols
Protocol 1: Induction of Acute Parietal Cell Ablation in Rats
-
Animal Model: Male CD-1 rats.
-
DMP-777 Preparation:
-
Calculate the required amount of DMP-777 based on a 200 mg/kg dosage and the body weight of the animals.
-
Immediately before administration, suspend DMP-777 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
-
Administration:
-
Administer the freshly prepared DMP-777 suspension to the rats via oral gavage.
-
-
Tissue Collection and Analysis:
-
At 24 hours post-administration, euthanize the animals.
-
Dissect the stomach and fix the fundic mucosa in 10% neutral buffered formalin for histological analysis or in glutaraldehyde for electron microscopy.[4]
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe parietal cell morphology.
-
Perform immunohistochemistry for H+/K+-ATPase to confirm the specific loss of parietal cells.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of DMP-777 induced parietal cell ablation.
Experimental Workflow
Caption: Workflow for DMP-777 parietal cell ablation.
References
- 1. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Degradation kinetics of DMP 777, an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Unexpected inflammatory response to Dmp 777
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering an unexpected inflammatory response during experiments with Dmp 777.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to induce an inflammatory response?
No. Published literature consistently describes this compound as a compound that induces acute oxyntic atrophy and parietal cell loss without eliciting a significant inflammatory or immune cell response.[1][2] Its mechanism of action is targeted, leading to parietal cell necrosis with little detectable immune cell infiltrate.[1][2] The primary use of this compound in research is often specifically to study the effects of parietal cell loss in the absence of a confounding inflammatory reaction.
Q2: My histology results show significant immune cell infiltration after this compound administration. What could be the cause?
Observing a significant inflammatory infiltrate is an unexpected outcome. Several factors, often related to the experimental setup rather than the compound's primary mechanism, could be responsible. These include:
-
Contamination: The this compound compound or the vehicle solution may be contaminated with inflammagens like Lipopolysaccharide (LPS). LPS is a potent inducer of inflammatory cytokines and can trigger a strong immune response.
-
Secondary Effects of Necrosis: While this compound's primary action is non-inflammatory, the resulting acute and widespread parietal cell necrosis leads to the release of endogenous molecules known as Damage-Associated Molecular Patterns (DAMPs). These molecules can be recognized by pattern recognition receptors on immune cells, initiating a secondary, sterile inflammatory response. This is a common pathway in drug-induced tissue injury.
-
Procedural Stress or Injury: The method of administration (e.g., oral gavage) could cause minor tissue injury, leading to a localized inflammatory response that is independent of the drug's pharmacological effect.
-
Animal Strain and Microbiome: The genetic background of the animal model can significantly influence immune responses. Certain strains may be more susceptible to sterile inflammation. The gut microbiome composition can also modulate inflammatory reactions.
-
Compound Purity and Stability: The use of this compound with unknown purity or potential degradation products could lead to off-target effects, including the activation of inflammatory pathways. This compound's stability is pH-dependent, with maximum stability between pH 4 and 4.5.[3]
Q3: How can I differentiate between a true inflammatory response and the expected tissue regeneration process?
Following this compound-induced parietal cell loss, the gastric mucosa undergoes a regenerative process, including foveolar hyperplasia and an increase in progenitor cell activity.[4] This involves cell proliferation and migration, which can sometimes be mistaken for an inflammatory infiltrate.
To distinguish between these processes, use specific immunohistochemical markers.
-
For Inflammation: Use antibodies against specific immune cell markers such as CD45 (pan-leukocyte), CD3 (T-cells), CD68 (macrophages), and myeloperoxidase (MPO) for neutrophils.
-
For Regeneration/Proliferation: Use markers like Ki-67 or BrdU to identify proliferating cells within the gastric glands.
A true inflammatory response will be characterized by a high density of various immune cells, particularly neutrophils and macrophages, in the lamina propria, whereas a regenerative response will primarily show increased proliferation of epithelial cells within the glandular progenitor zone.
Troubleshooting Guides
If you are observing an unexpected inflammatory response, follow this troubleshooting workflow to identify the potential source.
Guide 1: Verify Compound and Vehicle Integrity
-
Check Compound Purity: Request a certificate of analysis from the supplier. If in doubt, consider having the purity independently verified.
-
Test for Endotoxin (LPS) Contamination: Use a Limulus Amebocyte Lysate (LAL) assay to test both the this compound stock solution and the vehicle for endotoxin contamination.
-
Prepare Fresh Solutions: this compound can degrade.[3] Prepare fresh solutions immediately before each experiment, ensuring the pH is within the optimal stability range (4.0-4.5) if applicable for your formulation.[3]
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle solution administered in the same manner as the this compound group. This will help determine if the inflammation is caused by the vehicle or the administration procedure itself.
Guide 2: Refine Experimental Procedures and Monitoring
-
Refine Administration Technique: If using oral gavage, ensure personnel are properly trained to minimize esophageal and gastric irritation.
-
Expand Histological Analysis:
-
Collect tissues at multiple time points (e.g., 24h, 72h, 1 week) to understand the kinetics of the response. An early, robust neutrophil influx may suggest contamination, while a later, more mononuclear infiltrate might be related to DAMPs.
-
Perform quantitative analysis of immune cell infiltration using immunohistochemistry (IHC) or immunofluorescence (IF) with the markers mentioned in FAQ #3.
-
-
Measure Inflammatory Markers: Analyze serum or tissue homogenates for key inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or multiplex assays. This provides a quantitative measure of the inflammatory state.
Data Presentation
Table 1: Expected vs. Unexpected Findings after this compound Administration
| Parameter | Expected Outcome (Published Data) | Unexpected Inflammatory Finding |
| Histology (Gastric Mucosa) | Acute parietal cell necrosis and loss; Foveolar hyperplasia.[4] | Significant infiltration of neutrophils, macrophages, and/or lymphocytes. |
| Immune Cell Infiltrate | Little to no significant immune cell infiltrate detected.[1][2] | High scores for MPO+, CD68+, or CD3+ cells. |
| Serum Gastrin | Rapid and significant increase. | May or may not be further altered. |
| Serum Cytokines (TNF-α, IL-6) | No significant change reported. | Significant elevation. |
| Gene Expression (Tissue) | Upregulation of regenerative markers. | Upregulation of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2). |
Experimental Protocols
Protocol 1: Standard Induction of Oxyntic Atrophy with this compound
This protocol is based on methodologies described in the literature for inducing parietal cell loss in rodents.
-
Animals: CD-1 or C57BL/6 mice are commonly used. House animals under standard specific-pathogen-free (SPF) conditions.
-
Compound Preparation:
-
Weigh this compound powder carefully.
-
Prepare a vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend this compound in the vehicle to a final concentration appropriate for dosing (e.g., 20 mg/mL for a 200 mg/kg dose in a 10 mL/kg volume).
-
Ensure the suspension is homogenous by vortexing or sonicating immediately before administration. Prepare fresh daily.
-
-
Administration:
-
Administer this compound via oral gavage at a dose of 200 mg/kg body weight once daily.
-
Include a control group receiving vehicle only.
-
-
Endpoint Analysis:
-
Euthanize animals at desired time points (e.g., 3 days for acute effects, 14+ days for metaplasia).
-
Collect stomach tissue and fix in 10% neutral buffered formalin for 24 hours for histological processing.
-
Collect blood via cardiac puncture for serum analysis (e.g., gastrin, cytokines).
-
Protocol 2: Immunohistochemical Analysis of Immune Cell Infiltration
-
Tissue Processing: Embed formalin-fixed stomach tissue in paraffin and cut 5 µm sections.
-
Antigen Retrieval: Deparaffinize sections and perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies targeting immune cell markers (e.g., anti-MPO for neutrophils, anti-CD68 for macrophages).
-
Secondary Antibody & Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a chromogen like DAB (3,3'-Diaminobenzidine).
-
Counterstain & Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Quantification: Capture images from multiple high-power fields per sample. Quantify the number of positive-staining cells per unit area (e.g., cells/mm²) using image analysis software.
Visualizations
Caption: Known mechanism of this compound leading to oxyntic atrophy.
Caption: Troubleshooting workflow for unexpected inflammation.
References
Technical Support Center: DMP 777 and Gut Microbiota Research
Disclaimer: There is currently no direct scientific literature investigating the specific impact of DMP 777 on the gut microbiota. This technical support center provides information based on the known mechanism of action of this compound and its physiological effects, which may have secondary implications for the gut microbiome. The experimental protocols provided are general best-practice guidelines for studying drug-microbiota interactions and can be adapted for research on this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-permeant compound that acts as a parietal cell-specific protonophore.[1][2][3] It specifically targets and ablates parietal cells in the gastric mucosa.[1][3][4] This action leads to a rapid loss of these cells, resulting in a condition known as oxyntic atrophy.[1][4][5] The loss of parietal cells is due to DMP-777's ability to create a pathway for protons to flow back into the cells, causing their rapid death.[2]
Q2: What are the immediate physiological consequences of this compound administration in research models?
A2: Administration of this compound in animal models leads to a rapid and severe decrease in gastric acid secretion, a condition known as hypochlorhydria.[1] This is a direct result of the loss of parietal cells, which are responsible for producing hydrochloric acid in the stomach. Consequently, the pH of the gastric environment significantly increases.
Q3: Is there any known direct effect of this compound on gut bacteria?
A3: Currently, there are no published studies that have directly investigated the effect of this compound on the composition or function of the gut microbiota. Its primary described effect is the specific ablation of gastric parietal cells.[1][3][4]
Q4: How might this compound indirectly impact the gut microbiota?
A4: The significant increase in gastric pH (hypochlorhydria) caused by this compound is a key factor that could indirectly influence the gut microbiota. The acidic environment of the stomach is a primary barrier against the colonization of the lower gastrointestinal tract by orally ingested microorganisms.[6][7][8] A higher gastric pH may allow more bacteria from the oral cavity and upper gastrointestinal tract to survive and reach the intestines, potentially altering the composition and balance of the gut microbiome.[6][9] Studies have shown that gastric pH can influence the composition of the gut microbiota.[6][9]
Q5: What changes in the gut microbiota might be expected due to this compound-induced hypochlorhydria?
A5: While speculative without direct research, studies on the effects of altered gastric pH suggest potential changes. For instance, some bacteria that are typically acid-sensitive might proliferate more readily in a less acidic environment.[6][8] This could lead to a shift in the relative abundance of different bacterial phyla and genera. For example, some studies have shown that a decrease in gastric acidity can lead to an increase in the abundance of certain species like Escherichia coli and Klebsiella pneumoniae, while more acid-tolerant bacteria like Lactobacilli may be less affected.[6][8]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected changes in gut microbiota composition unrelated to the primary experimental variable after this compound administration. | This compound-induced hypochlorhydria leading to altered microbial survival and colonization. | 1. Measure the gastric and intestinal pH of the research models to confirm changes. 2. Characterize the oral microbiota to identify potential sources of altered gut bacteria. 3. Include a control group with induced hypochlorhydria through other means (e.g., proton pump inhibitors) to isolate the effect of pH from other potential off-target effects of this compound. |
| High variability in gut microbiota profiles between individual animals treated with this compound. | Differences in the baseline oral and gastric microbiota of the animals, which are then amplified by the altered gastric pH. | 1. Standardize the housing and diet of the animals to minimize variations in their baseline microbiota. 2. Consider co-housing animals or using fecal microbiota transplantation to normalize the gut microbiota before this compound administration. 3. Increase the sample size to ensure statistical power can overcome individual variability. |
| No significant changes in gut microbiota despite successful parietal cell ablation with this compound. | The gut microbiota of the specific research model may be resilient to changes in gastric pH, or the primary impact may be on microbial function rather than composition. | 1. Confirm parietal cell ablation through histological analysis. 2. Perform metagenomic or metabolomic analyses to assess changes in the functional capacity and metabolic output of the gut microbiota. 3. Consider using a different animal model with a gut microbiota known to be more sensitive to pH changes. |
Experimental Protocols
Protocol 1: Induction of Oxyntic Atrophy with this compound in a Rodent Model
This protocol is based on established methods for inducing oxyntic atrophy using this compound.[1][4]
Materials:
-
This compound
-
Vehicle solution (e.g., corn oil)
-
Rodent models (e.g., rats or mice)
-
Oral gavage needles
-
Equipment for histological analysis
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in the vehicle solution at the desired concentration (e.g., 200 mg/kg body weight).[1]
-
Animal Dosing: Administer the this compound solution to the animals via oral gavage daily. The duration of treatment can vary depending on the desired outcome (e.g., 3 days for acute oxyntic atrophy, up to 6 months for chronic models).[1][10]
-
Monitoring: Monitor the animals for any adverse effects.
-
Sample Collection: At the end of the treatment period, euthanize the animals and collect stomach tissue for histological analysis to confirm parietal cell loss. Fecal and intestinal content samples should be collected for gut microbiota analysis.
-
Histological Analysis: Process the stomach tissue for histology and stain with H&E and for specific markers of parietal cells (e.g., H+,K+-ATPase) to confirm oxyntic atrophy.
Protocol 2: Analysis of Gut Microbiota Composition by 16S rRNA Gene Sequencing
This is a general protocol for analyzing the composition of the gut microbiota.
Materials:
-
Fecal or intestinal content samples
-
DNA extraction kit
-
PCR reagents for 16S rRNA gene amplification (e.g., primers for V3-V4 region)
-
Next-generation sequencing platform
-
Bioinformatics software for data analysis (e.g., QIIME 2, mothur)
Procedure:
-
DNA Extraction: Extract total DNA from the collected fecal or intestinal samples using a validated DNA extraction kit.
-
16S rRNA Gene Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with universal primers.
-
Library Preparation and Sequencing: Prepare the amplicon libraries for next-generation sequencing according to the manufacturer's instructions and sequence them on a suitable platform.
-
Bioinformatic Analysis:
-
Perform quality filtering and denoising of the raw sequencing reads.
-
Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to the ASVs/OTUs.
-
Analyze the alpha and beta diversity of the microbial communities.
-
Perform statistical analysis to identify differentially abundant taxa between experimental groups.
-
Visualizations
References
- 1. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxyntic atrophy, metaplasia and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in gastric mucosal lineages induced by acute oxyntic atrophy in wild-type and gastrin-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of the gastric mucosa III. Animal models of oxyntic atrophy and metaplasia. | Semantic Scholar [semanticscholar.org]
- 6. Effect of pH on an In Vitro Model of Gastric Microbiota in Enteral Nutrition Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on an in vitro model of gastric microbiota in enteral nutrition patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intestinal pH: a major driver of human gut microbiota composition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Metaplastic Maze: A Comparative Guide to Immunohistochemical Markers for Confirming Spasmolytic Polypeptide-Expressing Metaplasia (SPEM)
For researchers, scientists, and drug development professionals, the accurate identification of Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) is a critical step in understanding gastric carcinogenesis and developing targeted therapies. This guide provides an objective comparison of key immunohistochemical (IHC) markers for confirming SPEM, supported by experimental data and detailed protocols.
SPEM is a pre-neoplastic lesion in the stomach characterized by the replacement of chief and parietal cells with a lineage of cells that express Trefoil factor 2 (TFF2), also known as spasmolytic polypeptide. This metaplastic change is often a response to chronic inflammation and parietal cell loss. Distinguishing SPEM from other gastric metaplasias is crucial for both research and clinical practice. This guide focuses on the primary and ancillary IHC markers used to definitively identify SPEM.
Comparative Analysis of Key IHC Markers for SPEM
The confirmation of SPEM typically relies on a panel of IHC markers rather than a single antibody. The combination of markers helps to increase both the sensitivity and specificity of the diagnosis. The core marker for SPEM is TFF2, often used in conjunction with markers that identify mucous neck cell lineage and gastric mucins.
| Marker | Description | Typical Staining Pattern in SPEM | Sensitivity | Specificity | Key Advantages | Limitations |
| TFF2 | Trefoil Factor 2, also known as Spasmolytic Polypeptide. It is a key marker for the SPEM lineage.[1][2] | Strong cytoplasmic staining in the metaplastic glands. | High | Moderate | Gold standard marker for identifying the SPEM lineage.[1] | Can also be expressed in mucous neck cells in the normal stomach.[2] |
| MUC6 | Mucin 6, a gel-forming mucin.[3][4] | Cytoplasmic staining in the deep metaplastic glands, often co-localizing with TFF2.[1][5] | High | Moderate | Helps to distinguish SPEM from intestinal metaplasia.[6] | Expression can be variable and may also be present in normal pyloric glands.[4][6] |
| GS-II Lectin | Griffonia simplicifolia II lectin, which binds to terminal α/β-N-acetylglucosamine residues. | Binds to the metaplastic cells, showing gastric-type glycosylation. | Not widely reported for SPEM specifically. | Not widely reported for SPEM specifically. | Can indicate gastric-type differentiation.[7] | Less specific than protein markers and not as commonly used for SPEM confirmation. |
| Intrinsic Factor | A glycoprotein produced by parietal cells. | Absence of staining in areas of SPEM due to parietal cell loss. | High (for parietal cell loss) | High (for parietal cell loss) | Confirms the loss of parietal cells, a prerequisite for SPEM development. | An indirect marker for SPEM; does not identify the metaplastic lineage itself. |
| SOX2 | SRY-Box Transcription Factor 2. A transcription factor involved in maintaining stem cells.[8][9] | Nuclear staining in progenitor cells and some metaplastic cells.[10] | Variable | Low | May help identify progenitor cells involved in the metaplastic process.[10] | Not specific for SPEM, as it is expressed in various stem and progenitor cell populations.[11][12] |
Logical Workflow for SPEM Confirmation
The following diagram illustrates a logical workflow for the immunohistochemical confirmation of SPEM, starting from the initial suspicion based on histology to the use of a multi-marker panel for definitive diagnosis.
Caption: Logical workflow for the immunohistochemical confirmation of SPEM.
Experimental Protocols
Below are generalized yet detailed protocols for the immunohistochemical staining of key SPEM markers on paraffin-embedded gastric tissue. It is crucial to optimize these protocols for specific antibodies and laboratory conditions.
General Immunohistochemistry Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 20-30 minutes.
-
Immerse in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water.[13]
-
-
Antigen Retrieval:
-
This step is crucial and method-dependent on the primary antibody.
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0) and heat in a pressure cooker, microwave, or water bath. The exact time and temperature should be optimized.
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with an enzyme solution such as Proteinase K or Trypsin. The concentration and incubation time need to be optimized.
-
-
Blocking:
-
Rinse slides in a wash buffer (e.g., PBS or TBS).
-
Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol for 10-15 minutes.
-
Rinse with wash buffer.
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (e.g., anti-TFF2, anti-MUC6) diluted in antibody diluent at the optimized concentration.
-
Incubation is typically performed overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[13]
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
-
Develop the signal with a chromogen solution (e.g., DAB). Monitor the color development under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
"Blue" the sections in running tap water or a bluing reagent.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Specific Antibody Considerations
-
Anti-TFF2: A rabbit polyclonal or mouse monoclonal antibody is commonly used. HIER with a citrate buffer (pH 6.0) is often recommended.
-
Anti-MUC6: A mouse monoclonal antibody is frequently used. HIER with a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0) may be required.[6]
-
Anti-SOX2: A rabbit polyclonal or monoclonal antibody is typically used. HIER with a citrate buffer (pH 6.0) is generally effective.
Conclusion
The accurate identification of SPEM is paramount for advancing our understanding of gastric precancerous lesions. While TFF2 is the cornerstone for identifying this metaplastic lineage, a panel-based approach that includes MUC6 and markers for parietal and chief cell loss provides a more robust and confident diagnosis. The provided protocols and workflow offer a foundational guide for researchers to standardize their methods for SPEM confirmation, ultimately contributing to more reliable and reproducible research outcomes in the field of gastric cancer.
References
- 1. Structure, Function, and Therapeutic Potential of the Trefoil Factor Family in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TFF2 mRNA transcript expression marks a gland progenitor cell of the gastric oxyntic mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MUC6 mucin 6, oligomeric mucus/gel-forming (gene/pseudogene) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. The MUC6 secretory mucin gene is expressed in a wide variety of epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique immunohistochemical profiles of MUC5AC, MUC6, P53, and Ki67 in gastric atypical hyperplasia and dysplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicalpub.com [clinicalpub.com]
- 7. Increased GS‐II lectin binding and SATB2 downregulation are biological features for sessile serrated lesions and microvesicular hyperplastic polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOX2 - Wikipedia [en.wikipedia.org]
- 9. Sox2, a key factor in the regulation of pluripotency and neural differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sox2+ adult stem/progenitor cells are important for tissue regeneration and survival of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sox2 Localization During Spermatogenesis and Its Association with other Spermatogenesis Markers Using Protein-Protein Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SOX2 has a crucial role in the lineage determination and proliferation of mesenchymal stem cells through Dickkopf-1 and c-MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunohistochemistry Procedure [sigmaaldrich.com]
Verifying Oxyntic Atrophy: A Comparative Guide to H+/K+ ATPase Staining and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Oxyntic atrophy, the loss of parietal cells in the gastric body and fundus, is a critical step in the progression to gastric cancer. Accurate identification and grading of this condition are paramount for patient risk stratification and the development of novel therapeutics. This guide provides an objective comparison of H+/K+ ATPase immunohistochemical staining with other common methods for verifying oxyntic atrophy, supported by experimental data and detailed protocols.
Comparison of Diagnostic Methods for Oxyntic Atrophy
The selection of a method to verify oxyntic atrophy depends on the specific research or clinical question, available resources, and the desired balance between sensitivity, specificity, and invasiveness. While histology remains the gold standard, both immunohistochemical and serological methods provide valuable information.
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| H+/K+ ATPase Immunohistochemistry (IHC) | Utilizes specific antibodies to detect the proton pump (H+/K+ ATPase) located in the secretory canaliculi of parietal cells. The absence of staining indicates parietal cell loss. | - High specificity for parietal cells.- Directly visualizes the extent and distribution of atrophy.- Confirms the identity of parietal cells in ambiguous cases. | - Requires tissue biopsy (invasive).- Can be influenced by fixation and processing artifacts.- Interpretation can be subjective without quantitative analysis. | Not typically reported in terms of sensitivity/specificity for atrophy diagnosis itself, but as a confirmatory tool. |
| Serological Testing (Pepsinogens) | Measures the serum levels of pepsinogen I (PGI), produced by chief cells in the oxyntic mucosa, and pepsinogen II (PGII), produced throughout the stomach. A low PGI level and a low PGI/PGII ratio indicate oxyntic atrophy. | - Non-invasive (requires a blood sample).- Cost-effective for screening large populations.- Can provide a quantitative measure of atrophy severity. | - Indirect measure of atrophy.- Can be influenced by factors other than atrophy (e.g., inflammation, H. pylori status).- Cut-off values for diagnosis may vary between populations and assays. | Sensitivity for moderate-severe atrophy: 59.3% - 81.5%.Specificity for moderate-severe atrophy: 77.1% - 78.7%.[1] |
| Histological Staging Systems (OLGA/OLGIM) | The Operative Link on Gastritis Assessment (OLGA) and Operative Link on Gastritis Intestinal Metaplasia (OLGIM) systems use standard Hematoxylin and Eosin (H&E) stained biopsies to stage the severity and topographical extent of atrophy and intestinal metaplasia. | - Provides a standardized and prognostically relevant staging of gastritis.- High-risk stages (III/IV) are strongly associated with an increased risk of gastric cancer. | - Requires tissue biopsy (invasive).- Inter-observer variability can be a challenge, particularly for atrophy assessment in OLGA.- OLGIM, which relies on intestinal metaplasia, may miss some cases of atrophy without metaplasia. | Inter-observer agreement (Kappa score):- OLGA (atrophy): Moderate to Substantial.- OLGIM (intestinal metaplasia): Almost Perfect.[2] |
Experimental Protocols
H+/K+ ATPase Immunohistochemistry Protocol for Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical staining of H+/K+ ATPase in formalin-fixed, paraffin-embedded (FFPE) gastric biopsies. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissues.
1. Deparaffinization and Rehydration:
- Incubate slides in Xylene: 2 changes for 5 minutes each.
- Incubate slides in 100% Ethanol: 2 changes for 3 minutes each.
- Incubate slides in 95% Ethanol: 1 change for 3 minutes.
- Incubate slides in 70% Ethanol: 1 change for 3 minutes.
- Rinse slides in distilled water.
2. Antigen Retrieval:
- Immerse slides in a citrate buffer solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
- Heat the solution to 95-100°C for 20-40 minutes in a water bath or steamer.
- Allow the slides to cool to room temperature in the buffer.
3. Blocking:
- Wash slides in Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).
- Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 15 minutes.
- Wash slides in PBST.
- Incubate slides in a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
- Dilute the primary anti-H+/K+ ATPase antibody in the blocking solution to its optimal concentration.
- Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
- Wash slides in PBST.
- Incubate slides with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
- Wash slides in PBST.
- Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
- Wash slides in PBST.
6. Visualization:
- Incubate slides with a 3,3'-Diaminobenzidine (DAB) substrate solution until the desired brown color intensity is reached.
- Wash slides with distilled water.
7. Counterstaining, Dehydration, and Mounting:
- Counterstain with Hematoxylin for 1-2 minutes.
- Wash slides in running tap water.
- Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
- Clear the slides in xylene and mount with a permanent mounting medium.
Serological Pepsinogen Testing
Serum PGI and PGII levels are typically measured using commercially available enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA) kits. The procedure generally involves:
-
Sample Collection: A blood sample is collected from the patient.
-
Serum Separation: The blood is centrifuged to separate the serum.
-
Assay Procedure: The manufacturer's instructions for the specific ELISA or CLIA kit are followed. This typically involves incubating the serum with antibodies specific for PGI and PGII, followed by a detection step that generates a measurable signal.
-
Data Analysis: The concentrations of PGI and PGII are determined from a standard curve, and the PGI/PGII ratio is calculated.
OLGA/OLGIM Histological Staging
This procedure requires endoscopic biopsies from at least two topographic sites (antrum and corpus), with at least two biopsies from each site.
-
Biopsy Collection: Endoscopic biopsies are obtained from the lesser and greater curvature of both the antrum and the corpus.
-
Histological Processing: The biopsies are fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Assessment: A pathologist assesses the percentage of atrophic glands (for OLGA) or intestinal metaplasia (for OLGIM) in each biopsy. The scores from the antrum and corpus are combined to determine the overall stage (0-IV).
Visualizing the Molecular and Experimental Landscape
To better understand the underlying biology and experimental workflows, the following diagrams are provided.
Caption: H+/K+ ATPase activation pathway in parietal cells.
Caption: Experimental workflow for H+/K+ ATPase IHC.
References
A Comparative Analysis of DMP-777 and Tamoxifen in Inducing Acute Parietal Cell Loss
For researchers in gastroenterology and drug development, rodent models of acute parietal cell loss are invaluable for studying gastric pathologies like oxyntic atrophy and spasmolytic polypeptide-expressing metaplasia (SPEM). Among the chemical agents used to induce this condition, DMP-777 and tamoxifen have emerged as prominent tools. This guide provides a detailed comparison of their efficacy, mechanisms, and experimental considerations, supported by quantitative data and established protocols.
Mechanism of Action: A Shared Path to Parietal Cell Ablation
Both DMP-777 and high-dose tamoxifen are understood to induce acute parietal cell loss primarily by acting as protonophores.[1] This mechanism involves the dissipation of the proton gradient across the secretory canaliculi of parietal cells. The resulting backwash of acid into the cytoplasm is believed to trigger cellular stress and subsequent apoptosis or necrosis, leading to a rapid decrease in the parietal cell population.[1][2] Studies have shown that the potency of tamoxifen as a parietal cell protonophore is comparable to that of DMP-777.[1]
A key distinction lies in their secondary effects. DMP-777 is also a neutrophil elastase inhibitor, which contributes to the induction of oxyntic atrophy with a notable lack of a significant immune response.[1] Similarly, tamoxifen-induced parietal cell loss is not associated with significant gastric inflammation.[3][4]
The crucial role of active acid secretion in the cytotoxic effects of both compounds is highlighted by the observation that pretreatment with proton pump inhibitors (PPIs), such as omeprazole, can ameliorate the induced parietal cell loss.[1][2][5]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the induction of parietal cell loss by DMP-777 and tamoxifen, based on findings from various rodent studies.
Table 1: DMP-777 Efficacy in Inducing Parietal Cell Loss
| Parameter | Species | Dose | Administration Route | Time to Effect | Extent of Parietal Cell Loss | Reference |
| Acute Loss | Rat | 200 mg/kg/day | Oral gavage | 24 hours (necrosis evident) | Severe parietal cell necrosis | [6] |
| Acute Loss | Rat | 200 mg/kg/day | Oral gavage | 3 days | Rapid loss of parietal cells | [7] |
| SPEM Induction | Mouse | Not specified | Oral | 7-10 days | Induces SPEM | [5] |
| SPEM Induction (Gastrin-deficient) | Mouse | Single dose | Oral | 1 day | Rapid induction of SPEM | [8] |
Table 2: Tamoxifen Efficacy in Inducing Parietal Cell Loss
| Parameter | Species | Dose | Administration Route | Time to Effect | Extent of Parietal Cell Loss | Reference |
| Acute Loss | Mouse | ≥3 mg/20g body weight (single dose) | Intraperitoneal/Oral | 3 days | >90% | [9][10][11] |
| Acute Loss | Mouse | 5 mg/20g body weight (3 daily doses) | Intraperitoneal | 3 days | >90% | [3][10] |
| Dose-dependent Loss | Mouse | 100-200 mg/kg (single dose) | Intraperitoneal | 1-3 days | Extensive damage | [12] |
| Reversibility | Mouse | ≥3 mg/20g body weight | Intraperitoneal/Oral | Recovery by 3 weeks | Nearly normal histology | [9][10][11] |
| Reversibility | Mouse | 3 mg/20g body weight (3 daily doses) | Not specified | Recovery by 10 days | Return to normal | [4][13] |
Experimental Protocols
DMP-777-Induced Parietal Cell Loss in Rats
This protocol is adapted from studies demonstrating DMP-777-induced oxyntic atrophy.
-
Animal Model: Male Sprague-Dawley or CD-1 rats.
-
Compound Preparation: DMP-777 is suspended in a suitable vehicle, such as 1% methylcellulose.
-
Administration: Administer DMP-777 via oral gavage at a dose of 200 mg/kg body weight daily.[7]
-
Time Course: Parietal cell necrosis can be observed as early as 24 hours after a single dose.[6] Significant parietal cell loss is evident after 3 days of daily dosing.[7]
-
Tissue Collection and Analysis:
-
Euthanize animals at desired time points.
-
Excise the stomach and fix in 10% neutral buffered formalin.
-
Embed in paraffin and section for histological analysis.
-
Stain with Hematoxylin and Eosin (H&E) to visualize general morphology and identify parietal cells.
-
Perform immunohistochemistry for H+/K+-ATPase to specifically identify and quantify parietal cells.
-
Tamoxifen-Induced Parietal Cell Loss in Mice
This protocol is based on established methods for inducing acute and reversible gastric atrophy.
-
Animal Model: C57BL/6 or other suitable mouse strains.
-
Compound Preparation: Dissolve tamoxifen in a vehicle such as corn oil or a mixture of ethanol and sunflower seed oil.
-
Administration: Administer a single intraperitoneal injection of tamoxifen at a dose of ≥3 mg/20g body weight.[9][10][11] Alternatively, three consecutive daily intraperitoneal injections of 5 mg/20g body weight can be used.[3][10]
-
Time Course: Maximal parietal cell loss (>90%) is typically observed 3 days after administration.[9][10][11] The gastric mucosa shows signs of recovery and returns to a near-normal state within 3 weeks.[9][10][11]
-
Tissue Collection and Analysis:
-
Follow the same procedures for tissue collection, fixation, and processing as described for the DMP-777 protocol.
-
H&E staining and immunohistochemistry for H+/K+-ATPase are standard methods for assessing parietal cell numbers.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and experimental flow, the following diagrams are provided.
References
- 1. Tamoxifen Acts as a Parietal Cell Protonophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Modeling Murine Gastric Metaplasia Through Tamoxifen-Induced Acute Parietal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tamoxifen induces rapid, reversible atrophy, and metaplasia in mouse stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tamoxifen induces rapid, reversible atrophy and metaplasia in mouse stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. Tamoxifen-Induced Gastric Injury: Effects of Dose and Method of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL-10 Plays a Pivotal Role in Tamoxifen-Induced Spasmolytic Polypeptide-Expressing Metaplasia in Gastric Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Gastric Atrophy Models: DMP-777 vs. Helicobacter pylori Infection
For researchers in gastroenterology and drug development, robust and reproducible animal models of gastric atrophy are indispensable tools. Gastric atrophy, characterized by the loss of parietal and chief cells, is a critical precursor to intestinal metaplasia and gastric adenocarcinoma. Two widely utilized models to study this condition are the chemical-induced DMP-777 model and the infection-based Helicobacter pylori model. This guide provides an objective comparison of these two models, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
At a Glance: Key Differences Between the Models
The fundamental distinction between the DMP-777 and H. pylori-induced atrophy models lies in their mechanism, onset, and accompanying inflammatory response. The DMP-777 model offers a rapid and highly specific method for inducing parietal cell loss without a significant inflammatory component, making it ideal for studying the direct consequences of parietal cell ablation. In contrast, the H. pylori model recapitulates the chronic inflammatory cascade observed in human disease, providing a valuable platform for investigating the interplay between infection, inflammation, and the progression to cancer.
Quantitative Comparison of Pathophysiological Features
The following tables summarize key quantitative differences observed in rodent models of DMP-777-induced and H. pylori-induced gastric atrophy.
| Feature | DMP-777 Model | Helicobacter pylori Model | Citation |
| Time to Onset of Atrophy | Rapid (3-10 days) | Chronic (months) | [1][2][3] |
| Primary Target Cells | Parietal Cells | Gastric Epithelial Cells | [1] |
| Inflammatory Infiltrate | Minimal to absent | Prominent (lymphocytes, neutrophils) | [1][2][4] |
| Reversibility | Yes, upon drug withdrawal | Generally considered irreversible | [5] |
| Progression to Dysplasia | Not typically observed | Can progress to dysplasia and adenocarcinoma | [6] |
| Histological & Cellular Changes | DMP-777 Model | Helicobacter pylori Model | Citation |
| Parietal Cell Loss | >90% within days | Progressive loss over months | [7] |
| Chief Cell Transdifferentiation (SPEM) | Rapidly induced (within 7-14 days) | Develops over months | [4] |
| Epithelial Proliferation (Ki67+) | Increased in progenitor zone | Increased, associated with inflammation | [8] |
| Mucosal Thickness | Initially decreased due to cell loss | Can be variable, may increase with inflammation | [2] |
Experimental Protocols
Detailed methodologies for inducing gastric atrophy in mice are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
DMP-777-Induced Oxyntic Atrophy Model
This protocol describes the induction of acute, reversible gastric atrophy in mice via oral administration of DMP-777.
Materials:
-
DMP-777 (CAS 209734-77-4)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
C57BL/6 mice (or other appropriate strain), 8-12 weeks old
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Animal scale
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of DMP-777 in the vehicle at a concentration of 20 mg/mL. Ensure the solution is well-mixed before each administration.
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the appropriate dosing volume. The typical dose is 200 mg/kg body weight.
-
Administer the DMP-777 suspension or vehicle control once daily via oral gavage.
-
The volume administered should not exceed 10 mL/kg.
-
-
Time Course: Continue daily dosing for 3 to 14 days, depending on the desired severity of atrophy and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM).
-
Tissue Collection and Analysis:
-
At the desired time point, euthanize the mice.
-
Excise the stomach and open it along the greater curvature.
-
Fix the tissue in 10% neutral buffered formalin for histological analysis or flash-freeze in liquid nitrogen for molecular studies.
-
Embed fixed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess atrophy. Immunohistochemistry for H+/K+-ATPase (parietal cells) and intrinsic factor (chief cells) can be used for quantification.
-
Helicobacter pylori-Induced Gastric Atrophy Model
This protocol outlines the establishment of chronic gastric atrophy in mice through infection with H. pylori.
Materials:
-
Helicobacter pylori strain (e.g., SS1 or PMSS1)
-
Appropriate culture medium (e.g., Brucella broth with 10% fetal bovine serum)
-
Microaerobic incubator or chamber (5% O2, 10% CO2, 85% N2)
-
C57BL/6 mice, 6-8 weeks old
-
Oral gavage needles
-
Spectrophotometer
Procedure:
-
Preparation of H. pylori Inoculum:
-
Culture H. pylori on appropriate agar plates or in broth under microaerobic conditions at 37°C for 2-3 days.
-
Harvest the bacteria and resuspend in sterile Brucella broth or phosphate-buffered saline (PBS).
-
Adjust the bacterial concentration to approximately 1 x 10^9 colony-forming units (CFU)/mL.
-
-
Animal Infection:
-
Fast the mice for 12-24 hours prior to inoculation to empty the stomach.
-
Administer 0.1-0.2 mL of the bacterial suspension (10^8 - 2x10^8 CFU) to each mouse via orogastric gavage.
-
Repeat the inoculation 2-3 times over a period of 5-7 days to ensure robust colonization.
-
-
Post-Infection Monitoring and Tissue Collection:
-
House the mice under standard conditions for several months (typically 6-12 months) to allow for the development of chronic atrophy.
-
At the experimental endpoint, euthanize the mice and collect stomach tissue as described for the DMP-777 model.
-
-
Confirmation of Infection and Atrophy:
-
Confirm H. pylori colonization by urease test, histology (e.g., Warthin-Starry stain), or PCR.
-
Assess the degree of inflammation and atrophy using H&E staining and a standardized histological scoring system.
-
Signaling Pathways and Mechanisms of Action
The molecular pathways leading to gastric atrophy differ significantly between the two models.
DMP-777: A Direct Chemical Insult
DMP-777 is a neutral, lipophilic molecule that acts as a protonophore with high specificity for the acidic canaliculi of parietal cells. Its mechanism of action is a direct physicochemical process rather than a complex signaling cascade.
DMP-777 readily crosses cell membranes and accumulates in the acidic secretory canaliculi of parietal cells. Here, it becomes protonated, trapping it within the canaliculus. The protonated DMP-777 then acts as a carrier, transporting protons across the canalicular membrane into the parietal cell cytoplasm, effectively collapsing the proton gradient essential for acid secretion. This rapid influx of protons leads to acute cellular injury and necrotic cell death of the parietal cells.
Helicobacter pylori: A Cascade of Inflammatory Signaling
H. pylori infection triggers a complex and sustained inflammatory response that is central to the development of gastric atrophy. The bacterium's virulence factors, particularly CagA and VacA, activate multiple signaling pathways in gastric epithelial cells, leading to the production of pro-inflammatory cytokines and chemokines. Two of the most critical pathways are NF-κB and Wnt/β-catenin.
The NF-κB pathway is a master regulator of inflammation. Upon H. pylori infection, bacterial components are recognized by host cell receptors, initiating a signaling cascade that culminates in the activation of the NF-κB transcription factor and the expression of inflammatory genes.
The Wnt/β-catenin pathway, crucial for cell proliferation and differentiation, is also hijacked by H. pylori. The bacterial protein CagA can disrupt the normal regulation of β-catenin, leading to its accumulation and the activation of genes that promote cell proliferation, which can contribute to the metaplastic changes seen in chronic gastritis.[9][10]
Conclusion
The choice between the DMP-777 and H. pylori models of gastric atrophy depends on the specific research question. For studies focusing on the direct consequences of parietal cell loss and the subsequent regenerative and metaplastic responses in the absence of inflammation, the DMP-777 model is an excellent choice due to its rapid, specific, and reversible nature. Conversely, for research aiming to understand the complex interplay of chronic infection, inflammation, and the progression to gastric cancer, the H. pylori model, despite its longer timeline, provides a more clinically relevant representation of human disease. By understanding the distinct characteristics and methodologies of each model, researchers can select the most appropriate tool to advance our knowledge of gastric pathophysiology and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mouse Models Of Helicobacter Infection And Gastric Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atrophic gastric changes in both Helicobacter felis and Helicobacter pylori infected mice are host dependent and separate from antral gastritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamic Expansion of Gastric Mucosal Doublecortin-Like Kinase 1–Expressing Cells in Response to Parietal Cell Loss Is Regulated by Gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal Models and Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Apoptosis of Parietal Cells is Insufficient to Induce Metaplasia in Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A critical review on In Vivo and Ex Vivo models for the investigation of Helicobacter pylori infection [frontiersin.org]
- 9. Frontiers | A review of signal pathway induced by virulent protein CagA of Helicobacter pylori [frontiersin.org]
- 10. A review of signal pathway induced by virulent protein CagA of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
Flow Cytometry for the Analysis of Gastric Epithelial Cell Dynamics Following Dmp777-Induced Parietal Cell Ablation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of flow cytometry with other methods for analyzing gastric epithelial cell changes following treatment with Dmp777, a potent and selective inhibitor of human neutrophil elastase that induces acute, reversible oxyntic atrophy.[1] Experimental data from published studies are summarized to support the comparison, and detailed protocols are provided.
Dmp777: A Tool for Modeling Gastric Atrophy
Dmp777 is a parietal cell-specific protonophore that leads to the rapid and selective necrosis of these acid-secreting cells.[1][2][3] This targeted ablation of parietal cells serves as a valuable in vivo model to study the subsequent cellular responses and lineage changes within the gastric epithelium, including foveolar hyperplasia and the emergence of spasmolytic polypeptide-expressing metaplasia (SPEM).[1][2] The effects of Dmp777 are reversible, with the gastric mucosa returning to its normal state within three months of drug withdrawal.[1]
Comparison of Analytical Methods: Flow Cytometry vs. Traditional Histology
While traditional histological and immunohistochemical analyses have been instrumental in characterizing the effects of Dmp777, flow cytometry offers a quantitative, high-throughput alternative for analyzing changes in individual cell populations within the gastric mucosa.
| Feature | Flow Cytometry | Traditional Histology/Immunohistochemistry |
| Analysis Type | Quantitative analysis of individual cells in suspension. | Qualitative and semi-quantitative analysis of tissue architecture and protein expression in situ. |
| Throughput | High-throughput, capable of analyzing thousands of cells per second. | Lower throughput, requiring manual sectioning, staining, and microscopic analysis. |
| Multiplexing | Can simultaneously measure multiple parameters (e.g., cell surface markers, intracellular proteins, viability) on a single-cell level. | Limited multiplexing capabilities, typically 1-3 markers per tissue section. |
| Cell Population Quantification | Provides precise quantification of different cell lineages (e.g., parietal cells, chief cells, mucous neck cells). | Quantification is often semi-quantitative and can be labor-intensive. |
| Rare Population Detection | Highly sensitive for detecting and characterizing rare cell populations. | May be challenging to identify and quantify rare cell populations. |
| Cell Viability | Can accurately assess cell viability and apoptosis. | Difficult to assess cell viability directly. |
| Spatial Information | Loss of spatial information and tissue architecture. | Preserves the spatial context and cellular interactions within the tissue. |
Cellular Changes Induced by Dmp777
Oral administration of Dmp777 in rodent models induces a series of well-documented changes in the gastric epithelial cell lineages.
| Cell Type | Effect of Dmp777 Treatment | Reference |
| Parietal Cells | Rapid and severe necrosis and loss. | [1][2][3][4] |
| Foveolar (Surface Mucous) Cells | Marked hyperplasia. | [1][2][4] |
| Chief Cells | Numbers are decreased with extended dosing. May undergo transdifferentiation to SPEM. | [1][5][6] |
| Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) | Emergence and expansion from the base of the fundic glands. | [2][5] |
| Progenitor Cells | Increased activity in the progenitor zone. | [1] |
| Enterochromaffin-like (ECL) Cells | Decreased population with extended dosing. | [1] |
| Somatostatin Cells | Decreased population with extended dosing. | [1] |
Comparison with an Alternative Compound: L-635
L-635 is another compound used to induce acute oxyntic atrophy and SPEM. While both Dmp777 and L-635 cause parietal cell loss, a key difference is the inflammatory response.
| Feature | Dmp777 | L-635 | Reference |
| Primary Effect | Induces acute parietal cell necrosis. | Induces acute oxyntic atrophy. | [7] |
| Inflammatory Response | Induces SPEM without significant inflammation. | Induces SPEM with an associated inflammatory response. | [7] |
| Effect on Dclk1-expressing cells | Significantly increases the number of Dclk1-expressing cells in the fundic mucosa. | Increases Dclk1-expressing cells throughout the fundic glands with SPEM. | [7] |
Experimental Protocols
Isolation of Gastric Epithelial Cells for Flow Cytometry
This protocol is adapted from established methods for isolating viable single cells from the gastric corpus.[8][9][10]
Materials:
-
Stomach tissue from control and Dmp777-treated animals
-
HBSS (with Ca2+/Mg2+)
-
Collagenase Type I (e.g., Worthington)
-
Dispase II (e.g., Roche)
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red blood cell lysis buffer (optional)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Antibodies for flow cytometry (see below)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
Procedure:
-
Euthanize the animal and excise the stomach.
-
Open the stomach along the greater curvature and wash thoroughly with cold HBSS to remove contents.
-
Separate the fundus from the antrum.
-
Mince the fundic tissue into small pieces (1-2 mm).
-
First Enzymatic Digestion: Incubate the minced tissue in HBSS containing Collagenase Type I at 37°C with gentle agitation for 30-45 minutes to release gastric glands.
-
Filter the suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the gland suspension, discard the supernatant, and resuspend the pellet.
-
Second Enzymatic Digestion: Incubate the isolated glands in Dispase II solution with DNase I at 37°C for 15-20 minutes, pipetting gently every 5 minutes to dissociate the glands into single cells.
-
Add FBS to inactivate the enzymes.
-
Filter the single-cell suspension through a 70 µm cell strainer.
-
Centrifuge the cells, discard the supernatant, and resuspend in flow cytometry staining buffer.
-
Perform a cell count and assess viability using a method like Trypan Blue exclusion.
Flow Cytometry Staining and Analysis
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Block Fc receptors with an appropriate antibody to reduce non-specific binding.
-
Stain with a panel of fluorescently-conjugated antibodies against cell surface and intracellular markers. A suggested panel for analyzing gastric epithelial cell changes post-Dmp777 treatment could include:
-
Epithelial Cell Marker: EpCAM
-
Parietal Cell Marker: H+,K+-ATPase (requires intracellular staining) or fluorescently-labeled Dolichos biflorus agglutinin (DBA) lectin.[11]
-
Mucous Neck Cell Marker: GSII-lectin
-
Chief Cell Marker: Intrinsic Factor (requires intracellular staining)
-
SPEM Marker: TFF2 (requires intracellular staining)
-
Immune Cell Marker: CD45 (to exclude immune cells)
-
Proliferation Marker: Ki-67 (requires intracellular staining)
-
-
Incubate cells with antibodies as per the manufacturer's instructions.
-
Wash the cells with staining buffer.
-
If performing intracellular staining, fix and permeabilize the cells according to a standard protocol before adding intracellular antibodies.
-
Resuspend the final cell pellet in staining buffer containing a viability dye.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, employing a gating strategy to identify single, live, EpCAM-positive epithelial cells before further sub-gating for specific lineages.[9][11]
Visualizations
Dmp777 Mechanism and Cellular Consequences
Caption: Mechanism of Dmp777 and subsequent gastric epithelial cell changes.
Experimental Workflow for Flow Cytometry Analysis
Caption: Workflow for flow cytometry analysis of gastric epithelial cells.
References
- 1. Reversible drug-induced oxyntic atrophy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Omeprazole treatment ameliorates oxyntic atrophy induced by DMP-777 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular signature of gastric metaplasia arising in response to acute parietal cell loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dynamic Expansion of Gastric Mucosal Doublecortin-Like Kinase 1–Expressing Cells in Response to Parietal Cell Loss Is Regulated by Gastrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Characterization of Gastric Epithelial Cells Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Characterization of Gastric Epithelial Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to SPEM Progression to Dysplasia: DMP-777 vs. Alternative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DMP-777-induced model of spasmolytic polypeptide-expressing metaplasia (SPEM) and its progression to dysplasia against other widely used experimental models. We present supporting experimental data, detailed protocols, and visual diagrams of key signaling pathways to facilitate a clear understanding of the advantages and limitations of each model in the study of gastric pre-neoplasia.
At a Glance: Key Differences in SPEM Induction and Progression Models
The progression from SPEM, a pre-cancerous lesion, to dysplasia is a critical area of gastric cancer research. Various animal models have been developed to mimic this process, each with distinct characteristics. The choice of model significantly impacts the study of disease mechanisms and the evaluation of potential therapeutic interventions. This guide focuses on comparing the DMP-777 model with two other prominent models: L-635 administration and Helicobacter felis infection.
| Feature | DMP-777 Model | L-635 Model | Helicobacter felis Model |
| Inducing Agent | DMP-777 (Neutrophil elastase inhibitor and parietal cell protonophore) | L-635 (DMP-777 analog, protonophore) | Helicobacter felis bacteria |
| Mechanism of SPEM Induction | Acute parietal cell loss without significant inflammation | Acute parietal cell loss with a strong inflammatory response | Chronic inflammation leading to parietal cell loss |
| Time to SPEM Development | 7-14 days[1] | 3 days[1] | Months (e.g., 6 months)[1] |
| Progression to Dysplasia | Generally does not progress to dysplasia, even after one year of treatment[2] | Can progress to a more advanced, proliferative metaplasia[3] | Progresses to dysplasia and occasionally adenocarcinoma over a long term (12-24 months) |
| Key Histological Features | Parietal cell necrosis, foveolar hyperplasia, emergence of SPEM from the base of glands.[4] | Prominent inflammatory infiltrate accompanying SPEM.[5] | Chronic active gastritis, mucosal atrophy, metaplasia, and dysplasia.[6] |
| Inflammatory Response | Minimal[7] | Significant, characterized by M2 macrophage infiltration[3] | Robust and chronic, a key driver of pathology[8] |
Deep Dive: Understanding the Models
The DMP-777 Model: A Tool for Studying Inflammation-Independent Metaplasia
The DMP-777 model is unique in its ability to induce SPEM through direct, acute ablation of parietal cells without a significant accompanying inflammatory response.[7] This is attributed to DMP-777's dual function as a parietal cell-specific protonophore and a neutrophil elastase inhibitor.[4] The absence of a strong inflammatory component makes this model particularly valuable for dissecting the molecular events of chief cell transdifferentiation into SPEM in an inflammation-independent context. However, this same characteristic is a limitation for studying the progression to dysplasia, a process widely believed to be inflammation-dependent.[3]
The L-635 Model: Rapid Induction of Inflammatory Metaplasia
L-635, an analog of DMP-777, also acts as a parietal cell protonophore, leading to rapid parietal cell loss and SPEM induction.[5] Crucially, unlike DMP-777, L-635 administration is associated with a robust inflammatory response, closely mimicking the inflammatory milieu observed in human pre-neoplastic lesions.[1] This model is therefore well-suited for investigating the role of inflammation in the progression of SPEM to a more proliferative and advanced metaplastic phenotype.[3] The rapid onset of SPEM within 3 days offers a significant time advantage over chronic infection models.[1]
The Helicobacter felis Infection Model: A Chronic Inflammatory Cascade
Chronic infection with Helicobacter felis in mice is a well-established model that recapitulates the slow, progressive nature of human gastric carcinogenesis. The infection induces a chronic inflammatory state, leading to gradual parietal cell loss, SPEM, and eventual progression to dysplasia and, in some cases, adenocarcinoma.[6][8] This model is invaluable for studying the long-term interplay between a persistent inflammatory stimulus, the gastric epithelium, and the development of pre-neoplastic and neoplastic lesions.
Experimental Protocols
DMP-777-Induced SPEM Model
1. Animal Model: 6-8 week old C57BL/6 mice.
2. DMP-777 Administration:
- Prepare a suspension of DMP-777 in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer DMP-777 orally via gavage at a dose of 200 mg/kg body weight, once daily.[2]
- Continue daily administration for 7 to 14 days to induce SPEM.[1]
3. Tissue Collection and Analysis:
- Euthanize mice at desired time points.
- Harvest stomachs and fix in 10% neutral buffered formalin for histological analysis.
- Embed tissues in paraffin and section for Hematoxylin and Eosin (H&E) staining and immunohistochemistry for markers such as GSII, intrinsic factor (GIF), and Ki67.[1]
L-635-Induced SPEM Model
1. Animal Model: 6-8 week old C57BL/6 mice.
2. L-635 Administration:
- Prepare a solution of L-635 in a suitable vehicle.
- Administer L-635 orally via gavage at a dose of 350 mg/kg body weight, once daily.[5]
- Continue daily administration for 3 consecutive days to induce SPEM.[1]
3. Tissue Collection and Analysis:
- Follow the same procedure as for the DMP-777 model.
Helicobacter felis-Induced SPEM and Dysplasia Model
1. Bacterial Culture:
- Culture Helicobacter felis (e.g., ATCC 49179) on appropriate media (e.g., Columbia agar with 5% laked blood) under microaerophilic conditions.[7]
2. Mouse Infection:
- Inoculate 6-8 week old C57BL/6 mice with a suspension of H. felis (e.g., 10^7-10^8 colony-forming units) via oral gavage.
- Repeat the inoculation for a total of three times on alternate days.
3. Long-term Monitoring and Tissue Collection:
- House the mice under specific pathogen-free conditions.
- Monitor for the development of gastritis, SPEM, and dysplasia over several months (e.g., 6, 12, 18, 24 months).[6]
- Harvest stomachs at predetermined time points for histological and molecular analysis as described above.
Molecular Markers of SPEM Progression
| Marker | Description | Expression in SPEM | Expression in Dysplasia |
| GSII (Griffonia simplicifolia II lectin) | A marker for mucous neck cells and SPEM cells. | High | Variable |
| Intrinsic Factor (GIF) | A marker for chief cells. | Co-expressed with TFF2 in early SPEM, then lost. | Generally absent |
| TFF2 (Trefoil Factor 2) | A marker for SPEM. | High | High |
| Ki67 | A marker of cell proliferation. | Increased in proliferative SPEM, especially in L-635 and H. felis models.[1] | High |
| CD44v9 | A surface marker implicated in cell adhesion and signaling. | Upregulated in SPEM.[2] | High |
| MUC6 | A mucin protein. | Expressed in SPEM. | Often maintained |
| p53 | A tumor suppressor protein. | Wild-type expression. | Often mutated and overexpressed. |
Signaling Pathways in SPEM Progression to Dysplasia
The progression of SPEM to dysplasia, particularly in inflammation-driven models like L-635 and H. felis infection, involves a complex interplay of signaling pathways. A key pathway involves the recruitment of M2-like tumor-associated macrophages (TAMs) to the site of metaplasia. These TAMs are a significant source of cytokines, such as Interleukin-33 (IL-33), which plays a crucial role in promoting the progression of metaplasia.
Caption: Signaling cascade in inflammation-driven SPEM progression to dysplasia.
This diagram illustrates that while parietal cell loss is the initiating event for chief cell transdifferentiation into SPEM in all three models, the progression to dysplasia is critically dependent on the inflammatory response, which is prominent in the L-635 and H. felis models but minimal in the DMP-777 model. The inflammatory milieu, characterized by the presence of M2 macrophages and their secretion of cytokines like IL-33, promotes the proliferation of SPEM cells, a key step towards the development of dysplasia.
Caption: Comparative experimental workflow for inducing SPEM and dysplasia.
This workflow diagram outlines the key steps involved in each of the compared models, from the initial treatment or infection to the endpoint analysis. The distinct timelines for the development of pathological features in each model are highlighted, providing a clear visual representation of the experimental course.
References
- 1. researchgate.net [researchgate.net]
- 2. Helicobacter pylori-Induced Signaling Pathways Contribute to Intestinal Metaplasia and Gastric Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modeling Murine Gastric Metaplasia Through Tamoxifen-Induced Acute Parietal Cell Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison between different markers for sperm quality in the cat: Diff-Quik as a simple optical technique to assess changes in the DNA of feline epididymal sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol to establish an accelerated murine model for Helicobacter-induced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of gastric inflammation and metaplasia induced by Helicobacter pylori or Helicobacter felis colonization in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Chief Cell Transdifferentiation Using Genetic Markers
For Researchers, Scientists, and Drug Development Professionals
The transdifferentiation of gastric chief cells into Spasmolytic Polypeptide-Expressing Metaplasia (SPEM) is a critical event in the progression toward gastric cancer. Following tissue injury, such as the loss of acid-secreting parietal cells, mature zymogenic chief cells exhibit remarkable plasticity, reprogramming into a mucous-secreting metaplastic lineage. Validating this cellular transition is paramount for understanding gastric pathology and developing targeted therapies. This guide provides a comparative overview of the key genetic markers and experimental methodologies used to identify and confirm chief cell transdifferentiation.
Comparison of Genetic Markers for Lineage Identification
Accurate identification of chief cells, SPEM, and the transitional states between them relies on a panel of specific genetic markers. The ideal marker is exclusively expressed in the cell type of interest and can be reliably detected at the transcript and protein level.
| Marker Category | Gene Symbol(s) | Protein/Lectin Name | Primary Use & Specificity | Validation Methods | Pros & Cons |
| Mature Chief Cell | Gif | Gastric Intrinsic Factor | Highly specific marker for mature chief cells in mice.[1][2] | IHC/IF, scRNA-seq, Lineage Tracing (GIF-Cre) | Pro: Excellent specificity for mature chief cells.[1] Con: Expression is lost during transdifferentiation. |
| Bhlha15 | MIST1 | Transcription factor crucial for zymogenic cell maturation. Widely used for lineage tracing (Mist1-CreER).[3][4] | IHC/IF, Lineage Tracing | Pro: Strong tool for lineage tracing experiments.[3][5] Con: Can also mark some isthmus stem cells at high tamoxifen doses.[6] | |
| Pgc | Pepsinogen C | Zymogen granule protein, classic marker of chief cell function. | IHC/IF, qRT-PCR | Pro: Reliable functional marker. Con: Like Gif, expression is downregulated during metaplasia. | |
| SPEM / Metaplasia | Tff2 | Trefoil Factor 2 | Key marker for SPEM, a secreted peptide involved in mucosal repair. | IHC/IF, scRNA-seq, qRT-PCR | Pro: Widely accepted and robust SPEM marker. Con: Also expressed by mucous neck cells. |
| Muc6 | Mucin 6 | Mucin expressed by mucous neck cells and SPEM. | IHC/IF, scRNA-seq | Pro: Good general marker for mucous metaplasia. Con: Not exclusive to SPEM. | |
| GSII Lectin | Griffonia simplicifolia II Lectin | Lectin Histochemistry | Pro: Binds to specific glycans on SPEM and neck cells; widely used.[7] Con: Not a genetic marker; binds to carbohydrates, not a direct gene product. | ||
| Wfdc2 | HE4 | A secreted protein identified as a promising and specific SPEM marker.[8] | IHC/IF, Microarray | Pro: High specificity for SPEM over normal gastric lineages.[8] Con: Less commonly used than TFF2/GSII. | |
| Gkn3 | Gastrokine 3 | Identified via scRNA-seq as a highly specific marker for murine SPEM. Undetectable in healthy corpus. | scRNA-seq, ISH/IF | Pro: High specificity allows for clear differentiation of SPEM from non-SPEM cells. Con: Relatively novel marker. | |
| Mal2 | Myelin and lymphocyte protein 2 | Identified as a novel marker of SPEM lineages through gene expression profiling of in vitro models.[8] | Microarray, qRT-PCR, IHC | Pro: Novel marker identified from a comparative transcriptomic screen.[8] Con: Requires further validation across different in vivo models. | |
| Transitional State | Co-expression | GIF+/TFF2+ or GIF+/GSII+ | Cells co-expressing markers for both chief cells and SPEM are considered direct evidence of transdifferentiation. | IHC/IF (co-localization) | Pro: Provides a direct visual snapshot of a cell in transition.[1] Con: Represents a transient state that may be rare and difficult to capture. |
| Lineage Tag + SPEM Marker | e.g., YFP+/TFF2+ | A cell labeled by a chief cell-specific Cre driver (e.g., Mist1-CreER or GIF-Cre) that now expresses SPEM markers.[1][4] | Lineage Tracing + IHC/IF | Pro: The gold standard for definitively proving cellular origin.[1][2] Con: Requires complex and specific mouse models. |
Experimental Validation Protocols
Validating transdifferentiation requires robust experimental techniques that can track cell fate and changes in gene expression.
Lineage Tracing via Cre-Lox System
Lineage tracing is the definitive method to prove that SPEM cells originate from mature chief cells. It involves permanently labeling chief cells and tracking their fate and the fate of their progeny after inducing gastric injury.
Experimental Protocol: Mist1-CreER;Rosa-YFP Model
-
Mouse Model: Utilize a Mist1-CreERT2;Rosa26-loxP-STOP-loxP-YFP mouse. In this model, tamoxifen administration induces Cre recombinase activity specifically in MIST1-expressing chief cells, leading to the excision of the STOP cassette and permanent expression of Yellow Fluorescent Protein (YFP).
-
Tamoxifen Induction: Administer tamoxifen to adult mice to label the mature chief cell population. A washout period (e.g., 2 weeks) is typically allowed for tamoxifen clearance and to ensure only long-lived chief cells remain labeled.[4]
-
Induction of Injury: Induce parietal cell loss and SPEM using established models:
-
Tissue Harvest and Processing: Euthanize mice at desired time points post-injury. Harvest stomachs, fix overnight in 4% paraformaldehyde, and process for paraffin embedding.
-
Immunofluorescence Analysis:
-
Perform co-immunofluorescence staining on tissue sections for the YFP lineage tag and SPEM markers (e.g., TFF2, GSII).
-
The presence of YFP-positive cells at the base of gastric glands that co-express SPEM markers confirms their origin from chief cells.[4]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF)
IHC/IF is essential for visualizing the location and co-expression of protein markers within the tissue architecture.
General Protocol for Co-Immunofluorescence Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 min).
-
Rehydrate through a graded ethanol series: 100% (2 x 10 min), 95% (5 min), 70% (5 min), 50% (5 min).
-
Rinse with cold running tap water.[10]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval. Immerse slides in an appropriate buffer (e.g., Citrate Buffer pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 15-20 minutes. Cool to room temperature.
-
-
Blocking and Permeabilization:
-
Wash slides in PBS.
-
Block non-specific binding by incubating sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (e.g., rabbit anti-TFF2 and chicken anti-GFP for lineage tracing) in antibody diluent.
-
Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 min in PBS.
-
Apply species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-chicken Alexa Fluor 488).
-
Incubate for 1-2 hours at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Wash slides 3 x 5 min in PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash slides and mount with an anti-fade mounting medium.
-
-
Imaging: Visualize sections using a confocal or fluorescence microscope.
Single-Cell RNA Sequencing (scRNA-seq)
scRNA-seq provides an unbiased, high-resolution view of the transcriptional changes during transdifferentiation, allowing for the discovery of novel markers and the reconstruction of differentiation trajectories.
General Workflow for scRNA-seq
-
Tissue Dissociation: Isolate gastric corpus tissue and dissociate into a single-cell suspension using a combination of enzymatic (e.g., dispase, collagenase) and mechanical digestion.
-
Single-Cell Isolation: Capture single cells using a platform such as 10x Genomics Chromium, which partitions individual cells with barcoded beads into oil droplets.[12][13]
-
Library Preparation and Sequencing: Perform reverse transcription, cDNA amplification, and library construction within the droplets. Pool libraries and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Quality Control & Filtering: Remove low-quality cells and genes.
-
Clustering: Perform unsupervised clustering (e.g., using UMAP or t-SNE) to group cells based on their transcriptional profiles, identifying distinct populations of chief, parietal, neck, and metaplastic cells.[13][14]
-
Marker Identification: Perform differential gene expression analysis to identify genes that define each cell cluster (e.g., Gif for chief cells, Gkn3 and Tff2 for SPEM).[15]
-
Pseudotime Trajectory Analysis: Computationally order cells along a trajectory to infer the continuous progression from the mature chief cell state to the SPEM state, revealing the sequence of gene expression changes.
-
Visualizing Key Processes and Workflows
Signaling Pathways in Transdifferentiation
While complex, key pathways like NF-κB and WNT are implicated in driving the transdifferentiation of chief cells into SPEM, often in the context of inflammation.[16]
Caption: Signaling pathways activated by injury drive chief cell transdifferentiation.
Experimental Workflow: Lineage Tracing
Caption: Workflow for lineage tracing to confirm chief cell origin of SPEM.
Experimental Workflow: Single-Cell RNA Sequencing
Caption: Workflow for scRNA-seq to dissect transdifferentiation heterogeneity.
References
- 1. Chief cell plasticity is the origin of metaplasia following acute injury in the stomach mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chief cell plasticity is the origin of metaplasia following acute injury in the stomach mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mist1 expressing gastric stem cells maintain the normal and neoplastic gastric epithelium and are supported by a perivascular stem cell niche - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maturity and age influence chief cell ability to transdifferentiate into metaplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of Activated Ras in Gastric Chief Cells of Mice Leads to the Full Spectrum of Metaplastic Lineage Transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of novel in vitro mouse chief cell and SPEM cultures identifies MAL2 as a marker of metaplasia in the stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maturity and age influence chief cell ability to transdifferentiate into metaplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunofluorescence staining protocol for co-staining of fetuin-A and GFAP in older human autopsy tissue via... [protocols.io]
- 11. Protocol for multiplex immunofluorescence imaging of mouse intestinal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-cell RNA Sequencing and Spatial Transcriptomic Technologies and Applications in Exploring Gastric Cancer: A Review [xiahepublishing.com]
- 13. JCI Insight - Metagenomic and single-cell RNA-Seq survey of the Helicobacter pylori–infected stomach in asymptomatic individuals [insight.jci.org]
- 14. rna-seqblog.com [rna-seqblog.com]
- 15. Highlights of how single-cell analyses are illuminating differentiation and disease in the gastric corpus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamic role of gastric stem cells and chief cells in precancerous lesions of gastric cancer: global knowledge mapping and emerging trends based on bibliometric analysis from 2004 to 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DMP 777: A Procedural Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of DMP 777, a potent and selective human leukocyte elastase (HLE) inhibitor used in research. Adherence to these procedures is vital to mitigate potential hazards and ensure compliance with safety regulations.
Hazard Assessment and Safety Precautions
This compound is a chemical compound intended for research use only.[1][2][3] While some suppliers' safety data sheets (SDS) may classify it as non-hazardous, other sources indicate significant risks that necessitate careful handling and disposal.[4][5] It is prudent to adopt a conservative approach and manage this compound as a hazardous substance.
Key hazard information is summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[5] P270: Do not eat, drink or smoke when using this product.[5] P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5] P330: Rinse mouth.[5] |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life | P273: Avoid release to the environment.[5] P391: Collect spillage.[5] |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects | P501: Dispose of contents/ container to an approved waste disposal plant.[5] |
Due to its potential toxicity, particularly to aquatic life, this compound and its containers must be disposed of as hazardous waste.[5]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound, whether in solid form or dissolved in a solvent such as DMSO.[1]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
2. Waste Segregation:
-
Solid this compound: Collect any waste solid this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
This compound Solutions: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weigh boats, and contaminated gloves, should be considered hazardous waste and disposed of in the designated solid hazardous waste container.
3. Labeling:
-
Properly label all waste containers with the full chemical name ("this compound"), the relevant hazard pictograms (e.g., harmful, environmental hazard), and the date of accumulation.
4. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4][5]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.[5]
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.[4]
-
Wearing full PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material and any contaminated soil into a sealed, labeled container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and collect the decontamination materials as hazardous waste.[4]
-
Prevent the spill from entering drains or waterways.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Personal Protective Equipment (PPE) Protocol for Handling DMP-777
This guide provides comprehensive safety and logistical information for the handling and disposal of DMP-777, a potent and selective human leukocyte elastase (HLE) inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating potential risks.
Hazard Identification and Risk Assessment
DMP-777, also known as L-694458, is a chemical compound with the formula C31H40N4O6 and a molecular weight of 564.67 g/mol .[1][2] It is typically supplied as a powder.[3][4] Safety data sheets (SDS) provide conflicting hazard classifications. One source classifies DMP-777 as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects.[1] Another source states that it is not a hazardous substance or mixture.[5] Given this discrepancy, it is imperative to handle DMP-777 with a high degree of caution, assuming the more stringent hazard classification to be accurate.
Summary of GHS Hazard Classifications
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | DC Chemicals[1] |
| H400: Very toxic to aquatic life | Acute aquatic toxicity (Category 1) | DC Chemicals[1] |
| H410: Very toxic to aquatic life with long lasting effects | Chronic aquatic toxicity (Category 1) | DC Chemicals[1] |
| Not a hazardous substance or mixture | - | MedChemExpress[5] |
Precautions for safe handling include avoiding inhalation, and contact with eyes and skin, as well as preventing dust and aerosol formation.[1] Engineering controls, such as the use of a chemical fume hood or other appropriate exhaust ventilation, should be the primary means of minimizing exposure.[6][7]
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate level of PPE required for the specific procedures being performed. The following table outlines the recommended PPE for handling DMP-777 in various laboratory settings.
PPE Recommendations for Handling DMP-777
| Task | Recommended PPE |
| Weighing and transferring solid DMP-777 | Primary: Nitrile gloves, safety glasses with side shields or chemical splash goggles, and a lab coat. Secondary: If there is a risk of dust generation, a properly fitted NIOSH-approved respirator (e.g., N95) should be used. Work should be conducted in a chemical fume hood or a ventilated balance enclosure. |
| Preparing solutions of DMP-777 | Primary: Nitrile gloves, chemical splash goggles, and a lab coat. Secondary: If there is a risk of splashing, a face shield should be worn in addition to goggles. All work should be performed in a chemical fume hood. |
| Administering DMP-777 to animals | Primary: Nitrile gloves, safety glasses or goggles, and a lab coat or disposable gown. Secondary: Depending on the route of administration and potential for aerosolization, respiratory protection may be necessary. |
Operational Plan: Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Gown: Put on a clean lab coat or disposable gown.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it inside out.
-
Goggles/Face Shield: Remove by handling the strap or earpieces.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
All disposable PPE contaminated with DMP-777 should be considered hazardous waste.
-
Gloves, disposable gowns, and other contaminated items: Place in a designated, sealed hazardous waste container.
-
Empty DMP-777 containers: Dispose of in accordance with institutional and local regulations for chemical waste.
-
Spills: In case of a spill, collect the spillage and dispose of the waste in an approved waste disposal plant.[1]
Experimental Workflow and Safety Protocols
The following diagrams illustrate the decision-making process for PPE selection and the procedural workflow for safe handling and disposal of DMP-777.
Caption: Workflow for selecting and using appropriate PPE when handling DMP-777.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
